Mor-ces2
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C31H26INO4 |
|---|---|
Molecular Weight |
603.4 g/mol |
IUPAC Name |
[5-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] benzoate iodide |
InChI |
InChI=1S/C31H26NO4.HI/c1-2-32-26-13-6-7-14-27(26)35-29(32)18-16-21-11-8-12-24-19-23-15-17-25(20-28(23)36-30(21)24)34-31(33)22-9-4-3-5-10-22;/h3-7,9-10,13-20H,2,8,11-12H2,1H3;1H/q+1;/p-1/b18-16+; |
InChI Key |
OYHOAOHLJFQIDQ-HYNBPGMHSA-M |
Isomeric SMILES |
CC[N+]1=C(OC2=CC=CC=C21)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)C6=CC=CC=C6)CCC3.[I-] |
Canonical SMILES |
CC[N+]1=C(OC2=CC=CC=C21)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OC(=O)C6=CC=CC=C6)CCC3.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
The Physiological Role of Mouse Carboxylesterase 2 (Ces2) in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mouse Carboxylesterase 2 (Ces2) is a critical serine hydrolase in the complex network of lipid metabolism. Predominantly expressed in the liver and small intestine, Ces2 functions as a triglyceride and diacylglycerol hydrolase, playing a pivotal role in intracellular lipolysis. This technical guide synthesizes current research on the physiological functions of mouse Ces2, detailing its impact on lipid homeostasis, its regulatory mechanisms, and the downstream consequences of its altered expression. Through a comprehensive review of studies involving genetic knockout and overexpression models, this document elucidates the protective role of Ces2 against metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance. Experimental data are presented in structured tables for comparative analysis, and key methodologies are detailed to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the multifaceted role of Ces2 in lipid metabolism.
Introduction to Carboxylesterase 2 (Ces2)
Carboxylesterases (CES) are a superfamily of enzymes responsible for the hydrolysis of a wide array of ester-containing endogenous and exogenous compounds, including lipids and prodrugs[1][2]. In mice, the Ces2 gene family is a cluster of eight genes, with Ces2a and Ces2c being the most studied isoforms in the context of lipid metabolism[3][4]. In contrast, humans possess a single CES2 gene, making the direct translation of findings from mouse models complex yet informative[5]. Mouse Ces2 isoforms, particularly Ces2a in the liver and Ces2c in the intestine, have been identified as key players in triglyceride (TG) and diacylglycerol (DG) hydrolysis. Their activity directly influences fatty acid availability for processes such as β-oxidation and energy expenditure, while also modulating the levels of signaling lipids like DAGs that can impact insulin sensitivity.
Hepatic expression of Ces2 is significantly reduced in mouse models of diabetes and obesity, as well as in human patients with NAFLD, suggesting a protective role for this enzyme. Conversely, restoring or overexpressing Ces2 in the liver or intestine of mice has been shown to ameliorate liver steatosis, improve glucose tolerance, and protect against diet-induced obesity. This guide will delve into the molecular mechanisms underlying these physiological effects.
Quantitative Data on Ces2 Function in Lipid Metabolism
The following tables summarize quantitative data from key studies on the impact of Ces2 modulation on lipid profiles in mice.
Table 1: Effects of Hepatic Ces2a Knockout on Lipid Profile in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) | Ces2a Knockout (Ces2a-ko) | Fold Change | Reference |
| Plasma | ||||
| Triglycerides (mg/dL) | 95.7 ± 8.1 | 65.4 ± 5.9 | ↓ 0.68 | |
| Total Cholesterol (mg/dL) | 189.3 ± 10.2 | 245.6 ± 15.4 | ↑ 1.30 | |
| Liver | ||||
| Triglycerides (µg/mg protein) | 105.1 ± 12.3 | 178.2 ± 20.1 | ↑ 1.70 | |
| Diacylglycerols (nmol/mg protein) | 1.8 ± 0.2 | 4.7 ± 0.6 | ↑ 2.61 |
Data are presented as mean ± SEM. Mice were fed a high-fat diet for 26 weeks.
Table 2: Effects of Intestine-Specific Ces2c Overexpression on Lipid Profile in Mice on a High-Fat Diet (HFD)
| Parameter | Wild-Type (WT) | Intestine-Specific Ces2c Overexpression (Ces2c-int) | % Change | Reference |
| Plasma | ||||
| Total Cholesterol (mg/dL) | 230 ± 10 | 184 ± 8 | ↓ 20% | |
| Triglycerides (mg/dL) | 55 ± 5 | 50 ± 4 | No significant change | |
| Liver | ||||
| Triglycerides (mg/g tissue) | ~100 | ~48 | ↓ 52% |
Data are presented as mean ± SEM. Mice were fed a high-fat diet for 24 weeks.
Table 3: Effects of Hepatic Ces2 Knockdown and Overexpression on Liver Triglycerides
| Condition | Control | Ces2 Manipulation | % Change from Control | Reference |
| Hepatic Ces2 Knockdown (C57BL/6J mice) | Adeno-shRNA-scramble | Adeno-shRNA-Ces2 | ↑ >100% | |
| Hepatic Ces2 Overexpression (C57BL/6J mice) | Adeno-GFP | Adeno-Ces2 | ↓ >30% | |
| Hepatic Ces2 Overexpression (db/db mice) | Adeno-GFP | Adeno-Ces2 | ↓ ~50% |
Signaling Pathways and Regulatory Networks
The function of Ces2 is integrated into broader metabolic signaling networks. Below are diagrams illustrating these relationships.
Caption: Regulatory network of mouse Ces2 in hepatic lipid metabolism.
Caption: Role of intestinal Ces2c in lipid absorption and metabolism.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. This section outlines key experimental protocols used in the study of mouse Ces2.
Generation of a Conditional Ces2 Knockout Mouse
The Cre-LoxP system is a powerful tool for generating tissue-specific and/or inducible knockout mice.
Caption: Experimental workflow for generating conditional Ces2 knockout mice.
Adenovirus-Mediated Overexpression of Ces2 in Mouse Liver
Adenoviral vectors are commonly used for transient in vivo gene overexpression, particularly in the liver due to its high susceptibility to transduction after intravenous injection.
Protocol:
-
Vector Preparation: A recombinant, E1/E3-deleted adenoviral vector carrying the mouse Ces2c or human CES2 cDNA under the control of a strong promoter (e.g., CMV) is generated and purified. A control vector expressing a reporter gene like GFP is prepared in parallel.
-
Animal Preparation: 8- to 10-week-old C57BL/6J mice are used.
-
Injection: Mice are anesthetized, and the adenoviral vector is administered via a single tail vein injection. A typical dose is 1 x 10^9 to 1 x 10^11 viral particles per mouse, diluted in sterile saline or PBS to a final volume of 100-200 µL.
-
Post-Injection Monitoring: Mice are monitored for recovery. Peak transgene expression in the liver is typically observed 4-7 days post-injection.
-
Analysis: At the desired time point, mice are euthanized, and liver and blood samples are collected for analysis of gene expression, protein levels, enzyme activity, and lipid content.
Triglyceride Hydrolase (TGH) Activity Assay
This assay measures the ability of Ces2 to hydrolyze triglycerides.
Protocol:
-
Sample Preparation: Liver microsomes are prepared from mouse liver homogenates by differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Substrate Preparation: A radiolabeled triglyceride substrate is prepared. For example, [9,10-³H(N)]-triolein is emulsified in a solution containing phosphatidylcholine/phosphatidylinositol (3:1, w/w) micelles.
-
Reaction:
-
In a microcentrifuge tube, 50-100 µg of microsomal protein is incubated with the radiolabeled triglyceride substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
The reaction is initiated by adding the substrate and incubated at 37°C for 30-60 minutes with shaking.
-
-
Termination and Extraction: The reaction is stopped by adding a mixture of chloroform/methanol/heptane and a carrier of unlabeled oleic acid. The mixture is vortexed, and an alkaline solution (e.g., 0.1 M potassium carbonate, pH 10.5) is added to partition the phases.
-
Quantification: The mixture is centrifuged to separate the phases. The upper aqueous phase, containing the released [³H]-oleic acid, is transferred to a scintillation vial. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Calculation: TGH activity is calculated as nmol of fatty acid released per mg of protein per hour.
Fatty Acid β-Oxidation (FAO) Assay in Isolated Hepatocytes
This assay quantifies the rate of fatty acid oxidation in primary hepatocytes.
Protocol:
-
Hepatocyte Isolation: Primary hepatocytes are isolated from mouse liver by collagenase perfusion. Cell viability is assessed by trypan blue exclusion.
-
Substrate Preparation: A [1-¹⁴C]-palmitic acid substrate is prepared by complexing it with fatty acid-free bovine serum albumin (BSA).
-
Reaction:
-
Isolated hepatocytes (e.g., 0.5-1 x 10^6 cells) are incubated in a sealed flask with Krebs-Henseleit buffer containing the [¹⁴C]-palmitate-BSA substrate.
-
The flask is equipped with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH or phenylethylamine).
-
The reaction is carried out at 37°C for 30-60 minutes with gentle shaking.
-
-
Measurement of Complete Oxidation (CO₂ production):
-
The reaction is stopped by injecting an acid (e.g., perchloric acid) into the medium, which releases the dissolved ¹⁴CO₂.
-
The flasks are incubated for an additional 60 minutes to allow for complete trapping of the ¹⁴CO₂ by the filter paper.
-
The filter paper is transferred to a scintillation vial, and radioactivity is counted.
-
-
Measurement of Incomplete Oxidation (Acid-Soluble Metabolites):
-
The acidified medium is centrifuged to pellet cell debris.
-
The supernatant, containing the acid-soluble metabolites (ASMs) such as acetyl-CoA and Krebs cycle intermediates, is collected.
-
An aliquot of the supernatant is transferred to a scintillation vial for counting.
-
-
Calculation: FAO rates are expressed as nmol of palmitate converted to CO₂ or ASMs per mg of protein per unit of time.
Conclusion and Future Directions
The collective evidence strongly supports a crucial role for mouse Ces2 in maintaining lipid homeostasis, particularly in the liver and intestine. Its function as a triglyceride and diacylglycerol hydrolase directly impacts fatty acid metabolism, protecting against the development of hepatic steatosis and improving insulin sensitivity. The regulation of Ces2 by HNF4α and its influence on the SREBP-1c lipogenic pathway highlight its integration into key metabolic regulatory networks.
For drug development professionals, Ces2 presents a potential therapeutic target for metabolic diseases like NAFLD and type 2 diabetes. The development of small molecule activators of Ces2 could offer a novel strategy to enhance hepatic lipid catabolism and mitigate the progression of these conditions. However, the complexity of the mouse Ces2 gene family and the differences with the single human CES2 gene necessitate careful consideration in translating preclinical findings. Future research should focus on:
-
Elucidating the specific roles of each mouse Ces2 isoform to better understand the functional orthology with human CES2.
-
Investigating the impact of Ces2 modulation on the broader lipidome and metabolome to identify novel downstream pathways and potential off-target effects.
-
Developing and validating selective and potent small molecule modulators of Ces2 activity for preclinical testing.
-
Exploring the interplay between intestinal and hepatic Ces2 in systemic lipid metabolism and inter-organ communication.
By addressing these questions, the scientific community can further unravel the complexities of lipid metabolism and pave the way for new therapeutic interventions targeting carboxylesterases.
References
- 1. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple, rapid, and sensitive fluorescence-based method to assess triacylglycerol hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
Mouse Carboxylesterase 2c (Ces2c) as a Potential Ortholog of Human Carboxylesterase 2 (CES2) for Preclinical Research
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carboxylesterase 2 (CES2) is a critical enzyme in human drug metabolism and lipid homeostasis, primarily responsible for the hydrolysis of a wide range of xenobiotics, including the activation of key prodrugs like irinotecan (CPT-11). The selection of an appropriate animal model is paramount for preclinical studies. This guide provides a detailed technical evaluation of mouse carboxylesterase 2c (Ces2c) as a potential ortholog for human CES2 (hCES2). While humans possess a single CES2 gene, mice have a cluster of eight Ces2 genes, complicating direct ortholog assignment. However, evidence from genetic, structural, and functional studies points to Ces2c as the most promising candidate. This document summarizes the comparative biochemistry, presents quantitative data in structured tables, details relevant experimental protocols, and provides logical and pathway diagrams to aid researchers in making informed decisions about the utility of the mouse model for hCES2-related research.
Genetic and Structural Comparison
A fundamental step in evaluating an ortholog is the comparison of its genetic and structural characteristics. While significant homology exists, a key difference is the genetic complexity in mice.
-
Gene Complexity: Humans have one CES2 gene, which is highly expressed in the liver, intestine, and kidney. In contrast, the mouse genome contains eight homologous Ces2 genes (Ces2a–Ces2c, Ces2e–Ces2h, and the pseudogene Ces2d). This genetic expansion in the mouse necessitates careful characterization to identify the functional ortholog.
-
Sequence Homology: Among the mouse isoforms, Ces2c (mCes2c) shows the highest sequence similarity to hCES2. The sequence identity between hCES2 and mCes2c is 71.2%, with a sequence similarity of 88.7%.
-
Structural Characteristics: The crystal structure of mCes2c has been resolved to 2.12 Å.[1] It adopts the canonical α/β hydrolase fold common to this enzyme superfamily, with a catalytic triad formed by the residues S230, E347, and H459. Biophysical analysis confirms that mCes2c is a monomer in solution. While the crystal structure for hCES2 is not available, its predicted secondary structure also suggests a similar α/β hydrolase fold. Interestingly, the overall structure of mCes2c shows a high degree of resemblance to human CES1 (hCES1).
Table 1: Comparison of Gene and Protein Characteristics of hCES2 and mCes2c
| Feature | Human CES2 (hCES2) | Mouse Ces2c (mCes2c) | Reference(s) |
| Gene Locus | Chromosome 16 | Chromosome 8 (gene cluster) | |
| Number of Genes | 1 | 8 (Ces2a-h) | |
| Sequence Identity | - | 71.2% (vs. hCES2) | |
| Sequence Similarity | - | 88.7% (vs. hCES2) | |
| Protein Structure | Predicted α/β hydrolase fold | Crystal structure available (α/β hydrolase fold) | |
| Catalytic Triad | Conserved Ser, Glu, His | S230, E347, H459 | |
| Molecular Mass | ~62 kDa | ~64 kDa (recombinant) |
Biochemical and Functional Comparison
The validity of an ortholog model hinges on its functional and biochemical similarity, including tissue distribution, substrate specificity, and inhibitor sensitivity.
Tissue Distribution
Both human and mouse enzymes are predominantly found in tissues critical for drug metabolism.
-
Human CES2: Abundantly expressed in the small intestine and colon, with lower but significant expression in the kidney and liver. This distribution is critical for the first-pass metabolism of orally administered drugs.
-
Mouse Ces2 Family: The Ces2 gene family is also most abundantly expressed in the intestine. However, each isoform has a distinct expression pattern. For example, Ces2a is mainly expressed in the liver and ileum, while Ces2b and Ces2c are primarily found in the colon. This differential expression must be considered when interpreting data from whole-tissue lysates.
Substrate Specificity and Enzyme Kinetics
A key functional test for orthology is the comparison of how the enzymes interact with substrates. Human CES2 is known to preferentially hydrolyze substrates with a large alcohol group and a small acyl group.
-
Prodrug Activation (CPT-11): A critical function of hCES2 is the activation of the anticancer prodrug CPT-11 (irinotecan) to its active metabolite, SN-38. Human CES2 has a high affinity and velocity for this reaction. Studies on knockout mice lacking the Ces2 gene cluster show drastically altered pharmacokinetics of other prodrugs like capecitabine, a phenotype that can be rescued by the transgenic expression of hCES2, particularly in the intestine. This demonstrates a conserved functional role in prodrug activation.
-
Lipid Metabolism: Both hCES2 and mCes2c are implicated in lipid metabolism, possessing triglyceride and diacylglycerol hydrolase activity. Reduced expression of CES2 in humans and Ces2c in mice is associated with fatty liver disease.
Due to a lack of studies performing direct head-to-head kinetic comparisons with identical substrates and conditions, the following tables summarize available quantitative data from separate studies.
Table 2: Kinetic Parameters for hCES2 and mCes2c with Various Substrates
| Enzyme | Substrate | Km | Vmax | Catalytic Efficiency (kcat/Km) | Reference(s) |
| Human CES2 | CPT-11 (Irinotecan) | 3.4 µM | 2.5 nmol/min/mg | 0.012 min⁻¹µM⁻¹ | |
| Human CES2 | p-Nitrophenyl Acetate | - | 35.8 pmol/min/mg (Control Activity) | - | |
| Mouse Ces2c | Monoolein | Not Reported | 8900 nmol/h/mg | Not Reported | |
| Mouse Plasma | CPT-11 (Irinotecan) | Not Reported | 200-fold reduction in SN-38 production in Es1e mice | Not Reported |
Note: The data is compiled from different sources and experimental conditions may vary. A direct comparison of Vmax values is challenging due to different units and substrates.
Inhibitor Sensitivity
Comparing the effects of inhibitors can reveal subtle differences in the active sites of orthologous enzymes.
Table 3: Inhibitory Potency (Ki) of Compounds Against Human CES2
| Enzyme | Inhibitor | Ki | Inhibition Type | Reference(s) |
| Human CES2 | Anwuligan | 0.6 µM | Competitive | |
| Human CES2 | Schisandrin B | 8.1 µM | Noncompetitive | |
| Mouse Ces2c | Loperamide | Data not available in searched sources | - | - |
| Mouse Ces2c | Bis(p-nitrophenyl) phosphate | Data not available in searched sources | - | - |
Note: Comparative inhibitor data for mouse Ces2c is limited in the available literature.
Visualized Pathways and Workflows
Metabolic Activation of CPT-11 by CES2
The metabolic pathway for the activation of the prodrug irinotecan (CPT-11) is a critical function of CES2. The enzyme hydrolyzes the carbamate ester linkage in CPT-11 to produce the highly potent topoisomerase I inhibitor, SN-38.
Caption: Metabolic activation of CPT-11 by CES2 to form the active drug SN-38.
Experimental Workflow for Ortholog Evaluation
A structured workflow is essential for the systematic comparison of hCES2 and mCes2c. This involves cloning and expression, followed by parallel biochemical and functional assays.
References
Substrate Specificity of Different Mouse Ces2 Isoforms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxylesterases (Ces) are a superfamily of serine hydrolases crucial for the metabolism of a wide array of endogenous lipids and xenobiotics, including many therapeutic drugs.[1][2] In mice, the Ces2 family is encoded by a cluster of eight genes on chromosome 8 (Ces2a-h), in contrast to the single CES2 gene found in humans.[3][4] This genetic diversity suggests distinct physiological roles and substrate specificities among the mouse Ces2 isoforms. Understanding these differences is critical for preclinical drug development and for elucidating their roles in metabolic diseases. This guide provides a detailed overview of the substrate specificity of various mouse Ces2 isoforms, focusing on Ces2a, Ces2c, and Ces2e, for which the most comparative data is available.
Data Presentation: Substrate Specificity of Mouse Ces2 Isoforms
The substrate specificity of mouse Ces2 isoforms has been investigated for both endogenous lipids and xenobiotic compounds. While comprehensive Michaelis-Menten kinetic data across all isoforms for a wide range of substrates is not extensively available in the literature, comparative activity studies provide valuable insights into their substrate preferences.
Endogenous Lipid Substrates
Several mouse Ces2 isoforms have been identified as potent hydrolases of triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs), playing a significant role in lipid metabolism.[3]
| Substrate | Ces2a | Ces2c | Ces2e | Ces2b | Reference |
| Triglycerides (TGs) | 4.3-fold increase | 24.2-fold increase | 27-fold increase | 2.8-fold increase | |
| Diglycerides (DGs) | Significant activity | High activity | High activity | Moderate activity | |
| Monoglycerides (MGs) | Significant activity | High activity | High activity | High activity | |
| Table 1: Comparative Hydrolytic Activity of Mouse Ces2 Isoforms Towards Endogenous Lipids. Activities are expressed as fold-increase in hydrolysis compared to a control (LacZ-expressing cells) in cell lysates. |
Notably, Ces2c and Ces2e exhibit the highest hydrolytic activity towards TGs among the tested isoforms. All tested isoforms (Ces2a, Ces2b, Ces2c, and Ces2e) demonstrated efficient hydrolysis of DGs and MGs, with activities often surpassing those for TGs.
Xenobiotic and General Esterase Substrates
The hydrolytic activity of mouse Ces2 isoforms has also been assessed using common esterase substrates. This data is crucial for understanding their role in drug metabolism and for developing specific assays.
| Substrate | Isoform | Specific Activity | Km | Vmax | kcat | Reference |
| p-Nitrophenyl acetate | Ces2e | > 50,000 pmol/min/µg | Data not available | Data not available | Data not available | |
| p-Nitrophenyl valerate | Ces2a/c/e | Activity detected | Data not available | Data not available | Data not available | |
| 4-Methylumbelliferyl acetate (4-MUBA) | Ces2a/c/e | Activity detected | Data not available | Data not available | Data not available | |
| Table 2: Hydrolytic Activity of Mouse Ces2 Isoforms Towards Xenobiotic and General Esterase Substrates. |
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of Ces2 isoform activity. Below are protocols for key experiments cited in this guide.
Expression and Purification of Recombinant Mouse Ces2 Isoforms
This protocol is based on the methods described for the expression and purification of mouse Ces2c.
a. Expression Vector and Cell Line:
-
The full-length cDNA of the mouse Ces2 isoform is cloned into a mammalian expression vector, often with a C-terminal polyhistidine (His6) tag to facilitate purification.
-
Expi293F™ cells are a suitable host for suspension culture and high-yield expression of recombinant proteins.
b. Transfection:
-
Transient transfection of Expi293F™ cells is performed using a suitable transfection reagent, such as ExpiFectamine™ 293, according to the manufacturer's instructions.
-
Cells are cultured for 72 hours post-transfection to allow for protein expression and secretion into the medium.
c. Purification:
-
Harvesting: The cell culture medium containing the secreted recombinant protein is collected by centrifugation to remove cells and debris.
-
Affinity Chromatography: The cleared medium is subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The His-tagged protein binds to the resin and is subsequently eluted with an imidazole gradient.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to remove aggregates and other impurities. A Superdex 200 or similar column is appropriate for this step. The protein is eluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.
Carboxylesterase Activity Assays
a. Spectrophotometric Assay using p-Nitrophenyl Esters:
This assay is a common method for determining general carboxylesterase activity.
-
Principle: Carboxylesterases hydrolyze p-nitrophenyl esters (e.g., p-nitrophenyl acetate or p-nitrophenyl valerate) to release p-nitrophenol, which is a chromogenic compound that can be detected spectrophotometrically at 405 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 100 mM p-nitrophenyl acetate (or other ester) in acetone or acetonitrile.
-
Recombinant Ces2 enzyme.
-
-
Procedure:
-
Dilute the recombinant Ces2 enzyme to a working concentration (e.g., 0.4 ng/µL) in Assay Buffer.
-
Prepare a 2 mM working solution of the substrate by diluting the stock in deionized water.
-
In a 96-well plate, add 50 µL of the diluted enzyme.
-
Initiate the reaction by adding 50 µL of the 2 mM substrate solution.
-
Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate solution.
-
Measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
The rate of the reaction (V) is calculated from the linear portion of the absorbance versus time plot.
-
To determine Michaelis-Menten constants (Km and Vmax), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression.
-
b. Fluorometric Assay using 4-Methylumbelliferyl Acetate (4-MUBA):
This is a highly sensitive in-gel activity assay.
-
Principle: Ces2 isoforms hydrolyze the non-fluorescent 4-MUBA to produce the highly fluorescent 4-methylumbelliferone, which can be visualized under UV light.
-
Reagents:
-
Native PAGE gel.
-
Liver homogenate or purified enzyme.
-
Staining Solution: 1 mM 4-MUBA in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
-
Procedure:
-
Separate liver homogenates or purified enzymes on a native polyacrylamide gel.
-
After electrophoresis, incubate the gel in the 4-MUBA staining solution for approximately 15 minutes.
-
Visualize the fluorescent bands under UV illumination.
-
The intensity of the bands, corresponding to enzyme activity, can be quantified by densitometry.
-
c. Triglyceride Hydrolase Activity Assay:
This assay measures the ability of Ces2 isoforms to hydrolyze triglycerides.
-
Principle: The release of radiolabeled fatty acids from a [³H]-labeled triolein substrate is measured.
-
Reagents:
-
[³H]-labeled triolein.
-
Cell lysates or purified recombinant Ces2 enzyme.
-
Reaction buffer.
-
-
Procedure:
-
Incubate the enzyme source with the [³H]-labeled triolein substrate.
-
After a defined incubation period, the reaction is stopped, and the lipids are extracted.
-
The amount of released [³H]-fatty acids is quantified by liquid scintillation counting.
-
Signaling Pathways and Logical Relationships
Hepatic Triglyceride Homeostasis
Mouse Ces2 isoforms, particularly Ces2c, play a significant role in hepatic triglyceride (TG) homeostasis. A proposed pathway involves the regulation of key transcription factors involved in lipogenesis and fatty acid oxidation.
References
- 1. Ces2c carboxylesterase 2C [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Age- and sex-related expression and activity of carboxylesterase 1 and 2 in mouse and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Mouse Carboxylesterase 2 (mCes2) in the Pathogenesis of Metabolic Diseases: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Emerging evidence has identified mouse carboxylesterase 2 (mCes2), and its human ortholog CES2, as a critical regulator of lipid metabolism and glucose homeostasis. This technical guide provides a comprehensive overview of the function of mCes2 in the development of metabolic diseases, with a focus on its enzymatic activity, tissue-specific roles, and regulatory pathways. We present a synthesis of key preclinical findings, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and the development of novel therapeutic strategies targeting this enzyme.
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous esters, including lipids.[1][2] In mice, the Ces2 gene family is part of a larger cluster, with mCes2a being highly expressed in the liver and mCes2c predominantly in the intestine.[3][4] Accumulating research has demonstrated that mCes2 is not only involved in drug metabolism but is also a key player in energy homeostasis through its potent triglyceride (TG), diglyceride (DG), and monoglyceride (MG) hydrolase activity.[5] Dysregulation of mCes2 expression and function has been strongly implicated in the pathogenesis of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, and dyslipidemia.
This whitepaper will delve into the multifaceted role of mCes2 in metabolic diseases by examining evidence from genetic mouse models, including global knockouts and tissue-specific overexpression systems. We will explore its protective function in the liver and intestine, the signaling pathways that govern its expression and are influenced by its activity, and provide detailed methodologies for key experiments essential for studying mCes2.
The Function of mCes2 in Lipid and Glucose Homeostasis
mCes2 exerts its influence on metabolic health primarily through its robust lipolytic activity. It functions as a key enzyme in the hydrolysis of triglycerides, diglycerides, and monoglycerides, thereby liberating fatty acids for energy utilization or re-esterification. This enzymatic function is critical in both the liver and the intestine.
Hepatic mCes2: A Guardian Against Steatosis
In the liver, mCes2 plays a protective role against the development of non-alcoholic fatty liver disease (NAFLD). Studies have consistently shown that hepatic expression of mCes2 is significantly reduced in mouse models of NAFLD and in human patients with non-alcoholic steatohepatitis (NASH).
Restoration of hepatic mCes2 expression in diabetic db/db mice or in mice on a high-fat diet has been shown to markedly ameliorate liver steatosis and improve insulin sensitivity. The underlying mechanisms for this protection include:
-
Increased Fatty Acid Oxidation: By hydrolyzing triglycerides, mCes2 provides fatty acid substrates for mitochondrial β-oxidation, thereby reducing lipid accumulation.
-
Inhibition of Lipogenesis: Enhanced mCes2 activity leads to the suppression of genes involved in de novo lipogenesis.
-
Reduction of Endoplasmic Reticulum (ER) Stress: The accumulation of lipids in the ER is a key contributor to cellular stress and insulin resistance. By reducing the lipid load, mCes2 alleviates ER stress.
Intestinal mCes2: A Gatekeeper of Systemic Lipid Metabolism
While hepatic mCes2 is crucial, the intestine is the site of the highest mCes2 expression. Intestinal mCes2 plays a critical role in dietary fat processing and its impact on systemic metabolism.
Intestine-specific overexpression of mCes2c in mice confers remarkable protection against high-fat diet-induced obesity and liver steatosis. This protective phenotype is attributed to several factors:
-
Enhanced Intestinal Fatty Acid Oxidation: Overexpression of mCes2c in the gut leads to increased oxidation of dietary fatty acids within the enterocytes.
-
Improved Chylomicron Clearance: Intestinal mCes2 activity influences the size and composition of chylomicrons, leading to their more efficient clearance from the circulation.
-
Increased Fecal Energy Content: Despite no change in lipid absorption, mice overexpressing intestinal mCes2c exhibit a significant increase in the energy content of their feces, suggesting a shift in energy balance.
Insights from Genetically Engineered Mouse Models
The development of knockout and humanized mouse models has been instrumental in elucidating the physiological functions of mCes2.
Global mCes2 Knockout Mice
Mice with a global knockout of the Ces2 gene cluster (Ces2-/-) display a distinct metabolic syndrome-like phenotype, characterized by:
-
Fatty liver (hepatic steatosis)
-
Increased adiposity
-
Hypercholesterolemia
-
Impaired glucose tolerance
-
Reduced insulin sensitivity
These findings unequivocally establish the essential role of the Ces2 gene cluster in maintaining metabolic homeostasis.
Humanized CES2 Mouse Models
To translate the findings from mouse models to human physiology, researchers have developed "humanized" mice that express human CES2 (hCES2) in a Ces2-/- background. These models have revealed tissue-specific functions of CES2 in rescuing the metabolic deficits of the knockout mice.
Notably, intestinal expression of hCES2 is highly effective at rescuing all the metabolic syndrome phenotypes observed in the Ces2-/- mice, and in some cases, even improving metabolic parameters beyond the wild-type baseline. In contrast, hepatic-specific expression of hCES2 rescues some of the metabolic phenotypes but can lead to an increase in liver size and adipose tissue mass, suggesting a more complex role for hepatic CES2 in whole-body energy regulation.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from studies investigating the role of mCes2 in metabolic diseases.
Table 1: Metabolic Parameters in Global Ces2 Knockout (Ces2-/-) Mice
| Parameter | Wild-Type (WT) | Ces2-/- | % Change | Reference(s) |
| Body Weight (g) | Data not available in abstract | Data not available in abstract | - | |
| Liver Weight (g) | Data not available in abstract | Increased | - | |
| Adipose Tissue Mass (g) | Data not available in abstract | Increased | - | |
| Plasma Cholesterol (mg/dL) | Data not available in abstract | Elevated | - | |
| Glucose Tolerance | Normal | Impaired | - | |
| Insulin Sensitivity | Normal | Reduced | - |
Table 2: Effects of Intestine-Specific mCes2c Overexpression in Mice on a High-Fat Diet
| Parameter | Control | Intestinal mCes2c Overexpression | % Change | Reference(s) |
| Body Weight Gain (g) | Data not available in abstract | Reduced | - | |
| Liver Steatosis | Present | Reduced | - | |
| Hepatic Insulin Sensitivity | Impaired | Improved | - | |
| Fecal Energy Content | Baseline | Increased | - | |
| Chylomicron Clearance | Normal | Enhanced | - |
Table 3: Impact of Hepatic CES2 Restoration in db/db Mice
| Parameter | Control (db/db) | Hepatic CES2 Restoration (db/db) | % Change | Reference(s) |
| Liver Steatosis | Severe | Ameliorated | - | |
| Insulin Resistance | Severe | Improved | - | |
| Hepatic Triglycerides | Data not available in abstract | Reduced | - | |
| Hepatic Fatty Acid Oxidation | Reduced | Increased | - | |
| Hepatic Lipogenesis | Increased | Inhibited | - |
Note: Specific numerical data for the tables are not available in the provided search result abstracts and would require access to the full-text publications.
Signaling Pathways Involving mCes2
The expression and activity of mCes2 are integrated into complex signaling networks that regulate metabolic homeostasis.
Transcriptional Regulation by HNF-4α
Hepatocyte Nuclear Factor 4 alpha (HNF-4α) is a key transcription factor that plays a pivotal role in controlling the expression of hepatic mCes2. This regulatory relationship is crucial for maintaining lipid balance in the liver. In conditions such as diabetes and obesity, the expression of HNF-4α can be altered, leading to downstream changes in mCes2 levels and contributing to the development of NAFLD. Furthermore, a novel regulatory loop has been identified where CES2 can, in turn, sustain the expression of HNF4α through a pathway dependent on soluble epoxide hydrolase (sEH).
Interaction with SREBP-1 and ER Stress Pathways
The lipogenic effects observed upon loss of hepatic mCes2 are mediated, in part, through the induction of Endoplasmic Reticulum (ER) stress and the subsequent activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1). SREBP-1 is a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis. When mCes2 activity is low, the resulting accumulation of lipids in the ER triggers an unfolded protein response, which can lead to the activation of SREBP-1 and a feed-forward loop of lipogenesis, exacerbating hepatic steatosis.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in metabolic research. The following are detailed protocols for key assays used to characterize the function of mCes2.
Glucose Tolerance Test (GTT)
This test assesses the ability of an organism to clear a glucose load from the blood, providing insights into insulin sensitivity and glucose metabolism.
Materials:
-
D-Glucose solution (2 g/kg body weight), sterile
-
Glucometer and test strips
-
Mice (fasted for 6 hours)
-
Gavage needles (for oral GTT) or syringes (for intraperitoneal GTT)
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the glucose solution either by oral gavage (OGTT) or intraperitoneal injection (IPGTT).
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for quantitative analysis.
Insulin Tolerance Test (ITT)
This test measures the response to exogenous insulin, directly assessing insulin sensitivity.
Materials:
-
Humulin R (insulin) solution (0.75 U/kg body weight), sterile
-
Glucometer and test strips
-
Mice (fasted for 4-6 hours)
-
Syringes for intraperitoneal injection
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer the insulin solution via intraperitoneal injection.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.
-
Plot the percentage decrease in blood glucose from baseline over time.
Triglyceride Hydrolase Activity Assay
This assay quantifies the lipolytic activity of mCes2.
Materials:
-
Tissue homogenates (liver or intestine) or recombinant mCes2 protein
-
Radiolabeled triglyceride substrate (e.g., [³H]-triolein)
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Prepare tissue homogenates in an appropriate buffer.
-
Incubate the homogenate or recombinant protein with the radiolabeled triglyceride substrate at 37°C for a defined period.
-
Stop the reaction and extract the released radiolabeled free fatty acids.
-
Quantify the radioactivity of the extracted fatty acids using a scintillation counter.
-
Calculate the specific activity as nmol of fatty acid released per minute per mg of protein.
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of mitochondrial β-oxidation in tissue samples.
Materials:
-
Freshly isolated tissue (e.g., liver or intestinal sections)
-
Radiolabeled fatty acid (e.g., [¹⁴C]-palmitate)
-
Reaction buffer containing cofactors (L-carnitine, coenzyme A)
-
Scintillation counter
Procedure:
-
Homogenize tissue in a buffer that preserves mitochondrial integrity.
-
Incubate the homogenate with [¹⁴C]-palmitate and necessary cofactors.
-
After incubation, separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced during β-oxidation) from the un-oxidized fatty acid.
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Express the rate of fatty acid oxidation as nmol of palmitate oxidized per minute per mg of protein.
Chylomicron Clearance Assay
This assay determines the rate at which chylomicrons are cleared from the circulation.
Materials:
-
Radiolabeled chylomicrons (e.g., containing [³H]-retinyl ester or [¹⁴C]-triolein)
-
Mice (fasted)
-
Blood collection supplies
Procedure:
-
Fast mice for 4-6 hours.
-
Inject a bolus of radiolabeled chylomicrons intravenously.
-
Collect blood samples at various time points (e.g., 1, 5, 10, 15, 30 minutes) post-injection.
-
Measure the radioactivity remaining in the plasma at each time point.
-
Calculate the clearance rate by plotting the decay of plasma radioactivity over time.
Conclusion and Future Directions
The evidence presented in this whitepaper strongly supports a critical role for mCes2 in the prevention of metabolic diseases. Its function as a potent lipase in both the liver and intestine places it at a central node in the regulation of lipid metabolism and insulin sensitivity. The protective effects observed in gain-of-function models and the detrimental metabolic consequences of its deletion highlight mCes2 as a promising therapeutic target.
Future research should focus on several key areas:
-
Translational Relevance: Further investigation into the regulation and function of the human ortholog, CES2, in diverse patient populations with metabolic syndrome is crucial.
-
Pharmacological Modulation: The development of small molecule activators of CES2 could represent a novel therapeutic strategy for NAFLD, obesity, and type 2 diabetes.
-
Tissue-Specific Targeting: Given the distinct roles of hepatic and intestinal CES2, developing tissue-specific modulators may offer a more refined therapeutic approach with fewer off-target effects.
-
Interaction with Gut Microbiota: The role of intestinal mCes2 in shaping the gut microbiome and how this interaction influences metabolic outcomes warrants further exploration.
References
- 1. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2a deletion provokes hepatic steatosis and insulin resistance in mice involving impaired diacylglycerol and lysophosphatidylcholine catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Tolerance Test in Mouse [protocols.io]
The Dietary Regulation of Mouse Carboxylesterase 2 (mCes2): A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth analysis of the molecular mechanisms governing the expression of mouse carboxylesterase 2 (mCes2) in response to dietary shifts. It covers the impact of high-fat diets and fasting, details the key signaling pathways involved, and offers comprehensive experimental protocols for studying this critical metabolic enzyme.
Introduction: mCes2 as a Key Node in Metabolic Homeostasis
Mouse carboxylesterase 2 (mCes2) belongs to a large superfamily of serine hydrolases responsible for the metabolism of a wide array of ester- and amide-bond-containing compounds. In mice, the Ces2 gene family is complex, with several homologous genes (e.g., Ces2a, Ces2c, Ces2e) exhibiting tissue-specific expression patterns. Functionally, mCes2 enzymes are potent hydrolases of endogenous lipids, including triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs).[1][2] This activity positions mCes2 as a critical regulator of lipid metabolism, particularly in the liver and intestine, where its expression is most abundant.[3][4]
Recent research has illuminated the protective role of mCes2 against metabolic diseases. Decreased hepatic mCes2 activity is a conserved feature in both human and mouse obesity and is linked to the progression of nonalcoholic fatty liver disease (NAFLD).[5] Conversely, enhancing mCes2 activity in the liver or intestine can reverse diet-induced hepatic steatosis, improve glucose tolerance, and protect against obesity. Understanding the dietary and molecular factors that regulate mCes2 expression is therefore of significant interest for developing therapeutic strategies against metabolic syndrome.
Regulation of mCes2 Expression by Dietary Changes
The expression of mCes2 is highly responsive to the nutritional state of the organism, particularly the composition of the diet. High-fat diets are the most studied modulators, consistently leading to a down-regulation of key hepatic mCes2 isoforms.
Impact of High-Fat Diet (HFD)
Chronic consumption of a high-fat diet leads to a significant reduction in the expression of major mCes2 isoforms in the liver, contributing to the development of hepatic steatosis. This down-regulation disrupts the liver's ability to hydrolyze accumulated triglycerides, exacerbating lipid storage. In contrast, some intestinal isoforms may be upregulated as a compensatory mechanism.
Table 1: Summary of Quantitative Changes in Hepatic mCes2 Expression and Related Factors in Response to High-Fat Diet (HFD) in Mice
| Gene/Protein/Metabolite | Diet Details | Duration | Tissue | Change in Expression/Level | Reference |
| mCes2a mRNA | High-Fat Diet | - | Liver | Decreased | |
| mCes2c mRNA | High-Fat Diet | - | Liver | Decreased | |
| mCes2e mRNA | High-Fat Diet | - | Liver | Increased | |
| mCes1c mRNA | 58 kcal% Fat | 16 weeks | Liver | Decreased by ~20% | |
| HNF-4α Protein | High-Fat Diet | 18 weeks | Liver | Decreased by ~30% | |
| Hepatic Triglycerides | High-Fat Diet | - | Liver | Robustly Increased (Reversed by CES2 Overexpression) | |
| Serum ALT | High-Fat Diet | - | Serum | Significantly Increased (Reversed by CES2 Overexpression) |
Impact of Fasting
The regulation of mCes2 expression in response to fasting is less clearly defined than its response to HFD. In the intestine, Ces2c protein levels do not appear to be under strict nutritional regulation, showing only insignificant changes between fasted and fed states. While fasting is known to induce widespread, tissue-specific metabolic remodeling, including the activation of autophagy pathways in the liver, direct quantitative data on hepatic mCes2 mRNA or protein fold-changes during fasting are currently lacking in the reviewed literature.
Signaling Pathways Regulating mCes2 Expression
The expression of the mCes2 gene is controlled by a network of nuclear receptors and transcription factors that sense the metabolic state of the cell.
Core Transcriptional Activation by HNF-4α
Hepatocyte Nuclear Factor 4α (HNF-4α) is a master regulator of many hepatic genes and plays a pivotal role in the constitutive and tissue-specific transcription of mCes2. It directly binds to the mCes2 promoter to enhance its transcription. The reduction of HNF-4α levels observed in diabetic and HFD-fed mice is a key mechanism behind the corresponding decrease in hepatic mCes2 expression.
Negative Regulation by FXR/SHP Axis
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, indirectly represses mCes2 expression. Activation of FXR induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor. SHP, in turn, inhibits the transactivation ability of HNF-4α, leading to a down-regulation of mCes2 transcription. This pathway demonstrates a clear cross-talk between bile acid signaling and lipid metabolism via mCes2.
Regulation by PXR and CAR
In contrast to FXR, the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which are key sensors for xenobiotics, have been shown to induce the expression of Ces2 family members in both the liver and intestine. This suggests that mCes2 not only plays a role in endogenous lipid metabolism but is also part of a broader detoxification system.
Indirect Regulation by PPARα
Peroxisome Proliferator-Activated Receptor α (PPARα) is a master regulator of fatty acid oxidation. While PPARα activation leads to broad changes in the expression of lipid metabolism genes, direct binding to the mCes2 promoter has not been definitively established in the reviewed literature. It is plausible that PPARα influences mCes2 expression indirectly through its global effects on the lipid environment of the hepatocyte.
Downstream Metabolic Consequences of mCes2 Activity
The activity of the mCes2 enzyme directly impacts major lipid metabolic pathways in the liver, explaining its protective effect against steatosis. By hydrolyzing triglycerides and diglycerides, mCes2 increases the intracellular pool of free fatty acids. These fatty acids can then be shunted towards β-oxidation for energy production. Furthermore, the resulting lipid species are believed to inhibit the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of de novo lipogenesis. The dual effect of increasing fatty acid breakdown while simultaneously decreasing fatty acid synthesis provides a powerful mechanism for reducing hepatic lipid accumulation.
Appendix: Experimental Protocols
This section provides detailed methodologies for key experiments used to quantify mCes2 expression and activity.
Protocol: Quantification of mCes2 mRNA by RT-qPCR
This protocol details the measurement of relative mCes2 mRNA levels in mouse liver or intestinal tissue.
-
Tissue Homogenization and RNA Extraction:
-
Homogenize 20-30 mg of frozen mouse tissue in 1 mL of TRIzol® reagent using a bead homogenizer.
-
Isolate total RNA according to the TRIzol® manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Ensure A260/A280 ratio is ~2.0.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit (e.g., LunaScript™ RT SuperMix Kit) with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in a 20 µL final volume using a SYBR Green-based master mix (e.g., Universal SYBR Green Supermix).
-
Use 5-10 ng of cDNA per reaction.
-
Use gene-specific primers for mCes2 isoforms (e.g., Ces2a, Ces2c) and a housekeeping gene (e.g., 36B4/Rplp0, Hprt) at a final concentration of 200-400 nM each.
-
Example Primer Source: Commercial pre-validated primers for mouse Ces2a (NM_133960) are available (e.g., OriGene, MP201729).
-
Run samples in triplicate on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate relative mRNA expression using the ΔΔCT method, normalizing the expression of the target gene (mCes2) to the expression of the housekeeping gene.
-
Protocol: Quantification of mCes2 Protein by Western Blot
This protocol describes the detection and semi-quantification of mCes2 protein in tissue lysates.
-
Protein Extraction:
-
Homogenize ~50 mg of frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of total protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against mouse CES2 overnight at 4°C.
-
Recommended Antibody: Goat Anti-Mouse Carboxylesterase 2/CES2 Polyclonal Antibody (e.g., R&D Systems, Cat# AF5280).
-
Dilution: 1 µg/mL in blocking buffer.
-
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., HRP-conjugated Anti-Goat IgG) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
-
The expected band for mCes2 is approximately 58-62 kDa.
-
Quantify band intensity using software like ImageJ. Normalize to a loading control protein (e.g., GAPDH, β-actin) detected on the same blot.
-
Protocol: Triglyceride Hydrolase (TGH) Activity Assay
This protocol measures the enzymatic activity of mCes2 in hydrolyzing triglycerides from tissue lysates.
-
Substrate Preparation:
-
Prepare a substrate mix containing [³H]-labeled triolein, unlabeled triolein, and phosphatidylcholine in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Emulsify the substrate by sonication.
-
Add fatty acid-free BSA to a final concentration of 1-5% to act as an acceptor for the released fatty acids.
-
-
Enzyme Reaction:
-
Add 50-100 µg of tissue lysate (protein) to the pre-warmed (37°C) substrate mix.
-
Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.
-
Stop the reaction by adding a stop solution (e.g., methanol/chloroform/heptane mixture) and heating to 75°C for 10 minutes.
-
-
Extraction and Quantification of Released Fatty Acids:
-
Partition the lipids by adding an alkaline solution (e.g., potassium carbonate) and vortexing.
-
Centrifuge to separate the phases. The released [³H]-labeled fatty acids will be in the upper aqueous phase.
-
Measure the radioactivity of an aliquot of the aqueous phase using liquid scintillation counting.
-
Alternatively, for non-radioactive assays, measure the release of unlabeled free fatty acids using a commercial colorimetric kit (e.g., NEFA kit, Wako Chemicals).
-
-
Data Analysis:
-
Calculate the specific activity as nmol of fatty acid released per hour per mg of protein. Run samples in triplicate and include a blank control (lysate added after the stop solution). A similar principle can be applied using labeled or unlabeled diglyceride and monoglyceride substrates to measure DG and MG hydrolase activity, respectively.
-
References
- 1. medunigraz.at [medunigraz.at]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organism-wide cell type-specific secretome mapping of exercise training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Endogenous Substrates for Mouse Carboxylesterase 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of endogenous substrates for the mouse carboxylesterase 2 (Ces2) enzyme family. It is designed to offer a comprehensive resource for researchers in lipid metabolism, drug development, and related fields, detailing the key findings, experimental methodologies, and regulatory pathways associated with this important class of enzymes.
Introduction
The mouse carboxylesterase 2 (Ces2) family of enzymes, encoded by a cluster of genes on chromosome 8, are serine hydrolases primarily known for their role in the metabolism of xenobiotics, including various prodrugs.[1] However, mounting evidence has revealed their critical function in endogenous lipid metabolism, particularly in the hydrolysis of glycerolipids.[2][3] Dysregulation of Ces2 activity has been implicated in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity, making these enzymes attractive targets for therapeutic intervention.[4][5] This guide summarizes the current understanding of the endogenous substrates of mouse Ces2 isoforms, the experimental approaches used for their identification, and the signaling pathways that regulate their expression and activity.
Endogenous Substrates and Quantitative Analysis
The primary endogenous substrates for the mouse Ces2 family are triglycerides (TGs), diglycerides (DGs), and monoglycerides (MGs). Several isoforms, including Ces2a, Ces2b, Ces2c, and Ces2e, have demonstrated significant hydrolytic activity against these lipids. Notably, the efficiency of hydrolysis often increases with the degree of glyceride breakdown, with many isoforms showing higher activity towards DGs and MGs compared to TGs.
While comprehensive kinetic data across all isoforms and lipid species is still an active area of research, available data on the hydrolytic activity of select isoforms are presented below.
| Ces2 Isoform | Substrate | Specific Activity (nmol fatty acids/h/mg protein) | Reference |
| mCes2c | Monoolein | 8900 | |
| Ces2a | Triglyceride | Significant Activity | |
| Ces2b | Triglyceride | Significant Activity | |
| Ces2e | Triglyceride | Significant Activity | |
| Ces2c | Diglyceride | High Activity | |
| Ces2e | Diglyceride | High Activity | |
| Ces2b | Monoglyceride | Potent Activity | |
| Ces2c | Monoglyceride | Potent Activity |
Experimental Protocols
The identification and characterization of endogenous Ces2 substrates have been achieved through a combination of in vivo, in vitro, and in silico approaches. Key experimental methodologies are detailed below.
Generation of Genetically Modified Mouse Models
The study of Ces2 function has been greatly facilitated by the development of knockout and transgenic mouse models. These models allow for the investigation of the physiological consequences of Ces2 deficiency or overexpression.
Protocol for Generating Ces2 Knockout Mice (CRISPR/Cas9 Method)
This protocol is adapted from methodologies used for generating knockout rodent models.
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the specific Ces2 gene to be knocked out. Synthesize the gRNAs and the Cas9 mRNA.
-
Microinjection: Co-inject the gRNAs and Cas9 mRNA into the cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification using PCR and DNA sequencing to identify founder mice.
-
Breeding: Breed founder mice to establish a homozygous knockout line.
Enzyme Activity Assays
Determining the hydrolytic activity of Ces2 isoforms against lipid substrates is fundamental to their characterization.
Protocol for Triglyceride Hydrolase Activity Assay
This protocol is based on fluorescence-based lipase assays.
-
Substrate Preparation: Prepare substrate vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein), phosphatidylcholine (PC), and phosphatidylinositol (PI).
-
Enzyme Preparation: Use purified recombinant Ces2 protein or microsomal fractions from cells or tissues overexpressing a specific Ces2 isoform.
-
Reaction Initiation: Incubate the enzyme preparation with the substrate vesicles in an appropriate assay buffer (e.g., 50 mM Tris, pH 7.5).
-
Fluorescence Measurement: Monitor the increase in fluorescence in real-time using a plate reader. The hydrolysis of the NBD-labeled triglyceride releases the fluorescent fatty acid, leading to an increase in signal.
-
Data Analysis: Calculate the specific activity based on the rate of fluorescence increase and the protein concentration.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify active enzymes in complex biological samples and can be adapted to discover endogenous substrates through competitive binding.
Protocol for Competitive ABPP for Substrate Discovery
-
Probe Selection: Utilize a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate-based probe) that labels Ces2 enzymes.
-
Proteome Preparation: Prepare fresh tissue or cell lysates from relevant mouse tissues (e.g., liver, intestine).
-
Competitive Incubation: Incubate the proteome with a library of potential endogenous lipid substrates prior to the addition of the activity-based probe.
-
Probe Labeling: Add the activity-based probe to the pre-incubated proteome. Endogenous substrates that bind to the active site of Ces2 will compete with the probe, leading to a decrease in labeling.
-
Analysis: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify the Ces2 isoforms and quantify the degree of competition by different lipid substrates.
Signaling Pathways and Regulatory Networks
The expression and activity of mouse Ces2 are integrated into broader metabolic regulatory networks, primarily involving the transcription factors Hepatocyte Nuclear Factor 4 alpha (HNF-4α) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1).
HNF-4α and SREBP-1 Regulatory Network
HNF-4α is a key transcriptional activator of the Ces2 gene. In conditions of metabolic stress, such as in diabetic or obese mice, the expression of HNF-4α is often reduced, leading to decreased Ces2 expression. This reduction in Ces2-mediated lipid hydrolysis contributes to the accumulation of triglycerides in the liver. Furthermore, the loss of Ces2 function can induce endoplasmic reticulum (ER) stress, which in turn activates SREBP-1, a master regulator of lipogenesis. Activated SREBP-1 promotes the expression of genes involved in fatty acid and triglyceride synthesis, creating a feedback loop that exacerbates lipid accumulation.
Experimental Workflow for Endogenous Substrate Discovery
The identification of endogenous substrates for mouse Ces2 involves a multi-step workflow that integrates genetic models with advanced analytical techniques.
Conclusion
The discovery of triglycerides, diglycerides, and monoglycerides as endogenous substrates for the mouse Ces2 enzyme family has significantly advanced our understanding of their physiological role beyond xenobiotic metabolism. The intricate regulation of Ces2 by transcription factors like HNF-4α and its interplay with the SREBP-1 signaling pathway underscore its importance in maintaining lipid homeostasis. The experimental protocols and workflows detailed in this guide provide a framework for further investigation into the specific roles of individual Ces2 isoforms and for the development of novel therapeutic strategies targeting metabolic diseases. Future research focusing on detailed kinetic analysis and the application of advanced proteomic techniques will undoubtedly continue to unravel the complexities of this important enzyme family.
References
- 1. Frontiers | Multiple roles and regulatory mechanisms of the transcription factor HNF4 in the intestine [frontiersin.org]
- 2. CES2 sustains HNF4α expression to promote pancreatic adenocarcinoma progression through an epoxide hydrolase-dependent regulatory loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of mCes2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammalian carboxylesterases (CES) are critical enzymes in the serine hydrolase superfamily responsible for the metabolism of a wide array of endogenous lipids and xenobiotics, including many ester-containing drugs.[1][2][3] In humans, two major isoforms, CES1 and CES2, have been identified, each with distinct tissue distribution and substrate specificities.[2][3] Mouse carboxylesterase 2 (mCes2), a homolog of human CES2, is predominantly expressed in the intestine and liver and plays a crucial role in the hydrolysis of various therapeutic agents. The activity of mCes2 can significantly impact the pharmacokinetic profiles and efficacy of numerous drugs. Therefore, the identification of potent and selective mCes2 inhibitors is of great interest in drug development to modulate drug metabolism, reduce toxicity, and improve therapeutic outcomes.
This document provides a detailed protocol for developing and implementing a robust, high-throughput screening (HTS) assay to identify inhibitors of mCes2. The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, 5(6)-Carboxyfluorescein diacetate (CFDA), which upon cleavage by mCes2, produces a fluorescent signal that can be readily quantified.
Principle of the Assay
The mCes2 inhibitor screening assay utilizes the cell-permeant substrate 5(6)-Carboxyfluorescein diacetate (CFDA). CFDA is a non-fluorescent molecule that can be hydrolyzed by intracellular esterases, such as mCes2, to yield the highly fluorescent compound carboxyfluorescein. The rate of fluorescent product formation is directly proportional to the enzymatic activity of mCes2. In the presence of an mCes2 inhibitor, the rate of CFDA hydrolysis will decrease, leading to a reduction in the fluorescent signal. This principle allows for the rapid and sensitive screening of large compound libraries for potential mCes2 inhibitors.
Data Presentation
Quantitative data generated from the HTS assay should be summarized for clear interpretation and comparison. The following tables provide a template for organizing key experimental parameters and results.
Table 1: Michaelis-Menten Kinetic Parameters for mCes2 with CFDA
| Parameter | Value | Units |
| Km | User-determined | µM |
| Vmax | User-determined | RFU/min |
| Optimal Substrate Conc. | User-determined | µM |
Note: The Km (Michaelis constant) and Vmax (maximum reaction velocity) should be experimentally determined by the user as described in the protocol below. The optimal substrate concentration for the HTS assay is typically at or below the Km value.
Table 2: Assay Quality Control Parameters
| Parameter | Value | Interpretation |
| Z'-factor | User-determined | A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS. |
| Signal-to-Background (S/B) | User-determined | A higher S/B ratio indicates a more robust assay. |
| Coefficient of Variation (%CV) | User-determined | A lower %CV for controls indicates better assay precision. |
Table 3: IC50 Values of Known mCes2 Inhibitors (Example)
| Inhibitor | IC50 | Units |
| Loperamide | User-determined | µM |
| Bisacodyl | User-determined | µM |
| Test Compound 1 | User-determined | µM |
| Test Compound 2 | User-determined | µM |
Note: IC50 values for known inhibitors should be determined as part of the assay validation process. These compounds can then serve as positive controls in subsequent screening campaigns.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Mouse Carboxylesterase 2 (mCes2) (e.g., Sino Biological, Cat. No. 50515-M08H or R&D Systems, Cat. No. 5280-CE)
-
Substrate: 5(6)-Carboxyfluorescein diacetate (CFDA) (e.g., Invitrogen, Cat. No. C195)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Inhibitors (for controls): Loperamide, Bisacodyl (or other known mCes2 inhibitors)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence plate reader with excitation and emission wavelengths of ~492 nm and ~517 nm, respectively.
Protocol for Determination of Michaelis-Menten Constants (Km and Vmax)
-
Prepare a serial dilution of the CFDA substrate in Assay Buffer. A typical concentration range would be from 0.1 µM to 100 µM.
-
Add 25 µL of each substrate dilution to multiple wells of a 384-well plate.
-
Prepare a solution of recombinant mCes2 in Assay Buffer at a concentration of 0.8 ng/µL.
-
Initiate the enzymatic reaction by adding 25 µL of the mCes2 solution to each well containing the substrate. The final enzyme concentration will be 0.4 ng/µL.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Excitation: 492 nm, Emission: 517 nm) every minute for 30 minutes in kinetic mode.
-
Calculate the initial reaction velocity (V0) for each substrate concentration by determining the linear slope of the fluorescence signal over time.
-
Plot the initial velocities (V0) against the substrate concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
High-Throughput Screening (HTS) Protocol for mCes2 Inhibitors
-
Prepare the test compounds and control inhibitors. Dissolve compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Perform a serial dilution of the compounds in DMSO.
-
Dispense 0.5 µL of each compound dilution into the wells of a 384-well plate. For controls, add 0.5 µL of DMSO without inhibitor (negative control) and 0.5 µL of a known inhibitor (positive control).
-
Prepare the mCes2 enzyme solution in Assay Buffer at a concentration of 0.8 ng/µL.
-
Add 25 µL of the mCes2 solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Prepare the CFDA substrate solution in Assay Buffer at a concentration of 2x the Km value (determined in section 3.2).
-
Initiate the reaction by adding 25 µL of the substrate solution to each well. The final volume in each well will be 50.5 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the end-point fluorescence intensity (Excitation: 492 nm, Emission: 517 nm).
Data Analysis
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground)) Signalbackground refers to wells with substrate but no enzyme.
-
Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SDnegative control + SDpositive control)) / |Meannegative control - Meanpositive control| A Z'-factor between 0.5 and 1.0 indicates a robust assay.
-
For compounds showing significant inhibition, perform a dose-response analysis. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Catalytic Mechanism of mCes2 and Inhibition
Caption: Catalytic cycle of mCes2 and mechanism of inhibition.
High-Throughput Screening Workflow
Caption: Workflow for the mCes2 inhibitor HTS assay.
References
Application Notes and Protocols for Immunohistochemical Staining of mCes2 in Intestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of mouse Carboxylesterase 2 (mCes2) in intestinal tissue. Carboxylesterase 2 is a key enzyme in the metabolism of various drugs and endogenous compounds, with its highest expression found in the intestine and liver.[1][2] Visualizing the distribution and abundance of mCes2 in the intestine is crucial for understanding its role in drug disposition, metabolic syndromes, and developing new therapeutic agents.[3]
Data Presentation
The following table summarizes the key reagents and conditions for the IHC protocol.
| Parameter | Specification | Source |
| Primary Antibody | Rabbit anti-human CES2 monoclonal antibody (ab184957) or similar anti-mCes2 antibody. | |
| Goat Anti-Human Carboxylesterase 2/CES2 Antigen Affinity-purified Polyclonal Antibody (AF5657) | ||
| Primary Antibody Conc. | 15 µg/ml (as a starting point, requires optimization) | |
| Incubation Time | 1 hour at room temperature or overnight at 4°C | |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with a basic pH retrieval solution. | |
| Detection System | HRP-labeled polymer-based system (e.g., EnVision+ System-HRP). | |
| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) | |
| Counterstain | Hematoxylin | |
| Tissue Fixation | 10% Neutral Buffered Formalin (4% formaldehyde) or 4% Paraformaldehyde (PFA). | |
| Tissue Section Thickness | 5-8 µm for paraffin-embedded sections; 5-20 µm for frozen sections. |
Experimental Protocols
This protocol outlines the necessary steps for preparing intestinal tissue and performing IHC staining for mCes2.
Part 1: Tissue Preparation and Sectioning
-
Tissue Collection and Fixation:
-
Euthanize the mouse via an approved method (e.g., isoflurane administration followed by cervical dislocation).
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Dissect the small and large intestines and place them in ice-cold PBS.
-
Flush the intestinal lumen with ice-cold PBS to remove contents.
-
For optimal orientation of the intestinal villi, the "Swiss roll" technique is recommended. Open the intestine longitudinally and lay it flat with the mucosal surface up. Roll the tissue into a compact structure.
-
Fix the tissue in 10% neutral buffered formalin or 4% paraformaldehyde (PFA) in PBS for 4 to 24 hours at 4°C.
-
-
Tissue Processing and Embedding (for Paraffin Sections):
-
After fixation, rinse the tissue with running tap water.
-
Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear the tissue in xylene or a xylene substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
Store the paraffin blocks at room temperature.
-
-
Sectioning:
-
Cut 5-8 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Float the sections in a 40°C water bath and mount them on positively charged glass slides.
-
Dry the slides overnight before staining.
-
Part 2: Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (2 changes, 10 minutes each).
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by a rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. Immerse slides in a basic antigen retrieval solution (e.g., VisUCyte Antigen Retrieval Reagent-Basic) and heat in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
Rinse sections with PBS.
-
-
Peroxidase Blocking:
-
To block endogenous peroxidase activity, incubate sections in 0.3% hydrogen peroxide (H2O2) in PBS or methanol for 15-30 minutes at room temperature.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 10% normal serum from the species of the secondary antibody with 1% BSA in TBS) for 1-2 hours at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution from the slides without rinsing.
-
Apply the primary anti-mCes2 antibody diluted in antibody dilution buffer (e.g., TBS with 1% BSA) to the sections.
-
Incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C for optimal binding.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS or TBS with 0.025% Triton (3 changes, 5 minutes each).
-
Apply an enzyme-conjugated secondary antibody (e.g., HRP-polymer conjugated anti-rabbit/goat) diluted in antibody dilution buffer.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes), monitoring under a microscope.
-
Rinse slides with running tap water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Rinse slides in running tap water.
-
Dehydrate the sections through a graded series of ethanol (95%, 100%).
-
Clear the sections in xylene (2 changes, 5 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Caption: Experimental workflow for mCes2 immunohistochemical staining.
Caption: Logical relationships of key steps in the IHC protocol.
References
Application Note: High-Efficiency mCes2 Gene Editing in Mammalian Cell Lines Using CRISPR-Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a powerful genome-editing tool that allows for precise modification of DNA sequences in living cells.[1][2][3] This technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[3][4] The cell's natural repair mechanisms, either the error-prone non-homologous end joining (NHEJ) pathway or the high-fidelity homology-directed repair (HDR) pathway, can be harnessed to generate gene knockouts, knock-ins, or specific point mutations.
This application note provides a detailed protocol for knocking out the mouse Carboxylesterase 2 (mCes2) gene in mammalian cell lines using the CRISPR-Cas9 system. The mCes2 gene encodes a key enzyme involved in the hydrolysis of various esters and amides, playing a significant role in lipid metabolism and the detoxification of xenobiotics. Therefore, creating mCes2 knockout cell lines is crucial for functional studies and for understanding its role in drug metabolism and disease pathways.
Experimental Workflow & Signaling Pathway
The overall workflow for CRISPR-Cas9 mediated gene editing involves several key stages, from initial design to final validation of the edited cell line.
Figure 1: A comprehensive workflow for generating and validating mCes2 knockout cell lines.
The Ces2 enzyme is a hydrolase primarily located in the endoplasmic reticulum. It participates in the metabolism of lipids and the detoxification of a wide range of xenobiotics, including therapeutic drugs. Its activity can influence the bioavailability and efficacy of various ester-containing compounds.
Figure 2: The metabolic role of mCes2 and its inhibition via CRISPR-Cas9 knockout.
Quantitative Data Summary
The efficiency of CRISPR-Cas9 gene editing can vary based on the guide RNA sequence, cell type, and delivery method. Below is a table summarizing representative data for knockout efficiency of different gRNAs targeting the mCes2 gene in a hypothetical experiment. Efficiency is determined by analyzing the percentage of insertions and deletions (indels) in a pooled population of cells.
| gRNA ID | Target Exon | Transfection Method | Editing Efficiency (%) [Indels] | Off-Target Score |
| mCes2-gRNA-1 | Exon 2 | Lipofection | 78% | 92 |
| mCes2-gRNA-2 | Exon 2 | Electroporation | 85% | 88 |
| mCes2-gRNA-3 | Exon 4 | Lipofection | 65% | 95 |
| mCes2-gRNA-4 | Exon 4 | Electroporation | 72% | 94 |
| Negative Control | N/A | Lipofection | <1% | N/A |
Note: Data is illustrative. Off-target scores are generated by design tools, with higher scores indicating lower predicted off-target activity.
Experimental Protocols
Protocol 1: Guide RNA Design and Plasmid Construction
This protocol describes the design of gRNAs targeting mCes2 and their cloning into a vector that co-expresses Cas9 and a fluorescent marker (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
gRNA Design :
-
Obtain the sequence for the mCes2 gene from a database like NCBI.
-
Use online gRNA design tools (e.g., CHOPCHOP, IDT's design tool) to identify potential 20-nucleotide target sequences.
-
Select 2-4 gRNAs targeting early exons (e.g., exon 2) to maximize the chance of creating a non-functional protein. Choose gRNAs with high predicted on-target efficiency and low off-target scores. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.
-
-
Oligonucleotide Synthesis :
-
For each selected gRNA, order two complementary DNA oligos.
-
Add appropriate overhangs to the oligos for cloning into the BbsI-digested pX458 vector.
-
Top Strand: 5'- CACCG[20-nt gRNA sequence] -3'
-
Bottom Strand: 5'- AAAC[Reverse complement of gRNA]C -3'
-
-
-
Vector Preparation and Ligation :
-
Digest the pX458 plasmid with the BbsI restriction enzyme.
-
Phosphorylate and anneal the complementary oligo pairs to create double-stranded inserts.
-
Ligate the annealed oligos into the linearized pX458 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli, select colonies on ampicillin plates, and verify the correct insertion via Sanger sequencing.
-
Protocol 2: Cell Transfection and Clonal Selection
This protocol outlines the delivery of the CRISPR-Cas9 plasmid into a chosen cell line and the subsequent isolation of single-cell clones.
-
Cell Culture and Transfection :
-
Culture the target cell line (e.g., HEK293T, HepG2) under standard conditions.
-
On the day of transfection, seed cells to be 70-80% confluent.
-
Transfect the cells with the sequence-verified gRNA/Cas9 plasmid using a suitable method. For adherent cells, lipid-based reagents like Lipofectamine are common. For suspension or hard-to-transfect cells, electroporation is often more efficient.
-
Include a negative control (e.g., a plasmid with a non-targeting gRNA) and a positive control (a validated gRNA).
-
-
Single-Cell Sorting and Expansion :
-
48-72 hours post-transfection, detach the cells and prepare a single-cell suspension.
-
Use Fluorescence-Activated Cell Sorting (FACS) to isolate single GFP-positive cells (indicating successful transfection) into individual wells of a 96-well plate containing conditioned media.
-
Culture the single-cell clones for 2-4 weeks until visible colonies form. Expand promising clones into larger culture vessels.
-
Protocol 3: Validation of Gene Editing
This protocol provides methods to confirm the successful knockout of the mCes2 gene at the genomic and protein levels.
Figure 3: A decision flowchart for the molecular validation of generated cell clones.
-
Genomic Analysis :
-
Extract genomic DNA from each expanded clone.
-
Design PCR primers that flank the gRNA target site in the mCes2 gene. Amplify this region (~500-800 bp).
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms for evidence of indels. The presence of overlapping peaks after the PAM site indicates a heterozygous or biallelic indel. Online tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze and quantify the editing events.
-
Alternatively, a T7 Endonuclease I (T7E1) assay can be used as a preliminary screen. This assay cleaves mismatched DNA heteroduplexes formed by wild-type and mutated DNA strands, allowing for a gel-based estimation of editing efficiency.
-
-
Protein Level Validation :
-
For clones confirmed to have biallelic frameshift indels, perform a Western blot to verify the absence of the mCes2 protein.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a validated primary antibody specific to the mCes2 protein.
-
Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
A true knockout clone will show no detectable mCes2 protein band compared to the wild-type control cells.
-
References
Application Notes and Protocols for Monitoring mCes2 Activity in Live Cells Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mammalian carboxylesterase 2 (mCes2), a key enzyme in the serine hydrolase family, plays a crucial role in the metabolism of a wide array of ester-containing drugs, prodrugs, and xenobiotics.[1] Dysregulation of mCes2 activity has been implicated in various pathological conditions, including cancer and metabolic diseases, making it a significant target for drug development and a biomarker for disease diagnosis.[1][2] The use of fluorescent probes offers a powerful and non-invasive method for real-time monitoring of mCes2 activity in living cells, providing valuable insights into drug efficacy, metabolism, and cellular physiology.[3] This document provides detailed application notes and protocols for utilizing fluorescent probes to monitor mCes2 activity in a live-cell context.
Principle of Detection
The fluorescent probes designed for monitoring mCes2 activity typically operate on a "turn-on" or ratiometric mechanism.[3] In a "turn-on" system, a non-fluorescent or weakly fluorescent probe is chemically modified with an ester group that is a substrate for mCes2. Upon enzymatic cleavage of this ester linkage by mCes2, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be quantitatively measured and directly correlated with mCes2 activity within the cell.
Quantitative Data of mCes2 Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the desired wavelength, cell type, and imaging modality. Below is a summary of key quantitative data for several reported mCes2 fluorescent probes.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Typical Concentration | Incubation Time | Reference |
| YDT | Near-Infrared, "Off-On" | 488 | 660 | 10 µM | 30 min | |
| DXMB | Turn-on | Not Specified | Not Specified | Not Specified | Not Specified | |
| DSAB | Near-Infrared | 578 | 634 | Not Specified | < 40 min | |
| DDAB | Near-Infrared | 630 | 700 | Not Specified | Not Specified | |
| Fluorescein-based | Turn-on | ~490 | ~520 | Varies | Varies |
Experimental Protocols
Detailed methodologies for two representative types of fluorescent probes, a near-infrared probe (YDT) and a general fluorescein-based probe, are provided below. These protocols can be adapted for other similar probes with appropriate optimization.
Protocol 1: Monitoring mCes2 Activity with the Near-Infrared Probe YDT
This protocol is based on the use of the YDT probe for visualizing endogenous mCes2 activity in live cells.
Materials:
-
YDT fluorescent probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells of interest (e.g., HepG2 cells, known to express mCes2)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 630-690 nm)
-
Optional: mCes2 inhibitor (e.g., loperamide or BNPP) for control experiments
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of YDT (e.g., 1 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 10 µM) in pre-warmed complete cell culture medium or imaging buffer.
-
-
Cell Culture and Plating:
-
Culture cells to 70-80% confluency in a suitable culture vessel (e.g., 35 mm glass-bottom dishes for imaging).
-
Ensure cells are healthy and adherent before starting the experiment.
-
-
Probe Loading:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the YDT working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Control Experiment (Optional):
-
To confirm that the fluorescence signal is due to mCes2 activity, pre-incubate a separate set of cells with an mCes2 inhibitor (e.g., 1 mM BNPP) for 1 hour before adding the YDT probe.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed imaging buffer to remove excess probe.
-
Add fresh imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter settings for YDT (Excitation: 488 nm, Emission: 630-690 nm).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and treated cells.
-
Protocol 2: General Protocol for Fluorescein-Based mCes2 Probes
This protocol provides a general framework for using fluorescein-based probes, such as those derived from fluorescein diacetate (FDA), to measure intracellular esterase activity. Note that FDA itself is not specific for mCes2 and will be hydrolyzed by other intracellular esterases.
Materials:
-
Fluorescein-based probe (e.g., FDA)
-
Acetone or DMSO for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer
-
Cells of interest
-
Fluorescence microscope with a standard FITC filter set (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Probe Preparation:
-
Prepare a stock solution of the fluorescein-based probe (e.g., 4.8 mM FDA in acetone).
-
Store the stock solution appropriately, protected from light.
-
Dilute the stock solution to the desired final concentration in imaging buffer immediately before use.
-
-
Cell Culture and Plating:
-
Plate cells in a suitable imaging dish and culture until they reach the desired confluency.
-
-
Probe Loading and Imaging:
-
Wash the cells once with pre-warmed PBS.
-
Add the probe-containing imaging buffer to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
Image the cells using a fluorescence microscope with a FITC filter set.
-
-
Data Quantification:
-
Measure the fluorescence intensity over time to determine the rate of hydrolysis, which corresponds to esterase activity.
-
Experimental Workflow
The following diagram outlines the general workflow for monitoring mCes2 activity in live cells using a fluorescent probe.
Considerations and Troubleshooting
-
Probe Specificity: It is crucial to verify the specificity of the chosen probe for mCes2, especially when working with complex biological systems. The use of specific inhibitors or mCes2 knockdown/knockout cell lines is highly recommended.
-
Phototoxicity and Photobleaching: Minimize light exposure to prevent cell damage and photobleaching of the fluorophore. Use the lowest possible excitation intensity and shortest exposure times that provide a good signal-to-noise ratio.
-
Probe Concentration: The optimal probe concentration should be determined empirically for each cell type to maximize the signal while minimizing cytotoxicity.
-
Cell Health: Ensure that the cells are healthy throughout the experiment, as cellular stress can affect enzyme activity.
By following these protocols and considering the key experimental parameters, researchers can effectively utilize fluorescent probes to gain valuable insights into the dynamic regulation of mCes2 activity in living cells.
References
Application Notes and Protocols for Determining the Kinetic Parameters of Mouse Carboxylesterase 2 (mCes2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mouse carboxylesterase 2 (mCes2) is a crucial enzyme in the metabolism of a wide array of xenobiotics and endogenous compounds. As a member of the serine hydrolase superfamily, mCes2 catalyzes the hydrolysis of ester, thioester, and amide bonds.[1][2] This enzymatic activity is pivotal in the detoxification of drugs and environmental toxicants, as well as in the activation of prodrugs.[2] The mCes2 gene family in mice is notably complex, with multiple isoforms (Ces2a to Ces2h) that exhibit distinct tissue expression patterns and substrate specificities.[1][3] Primarily expressed in the intestine, mCes2 plays a significant role in the first-pass metabolism of orally administered drugs.
Understanding the kinetic parameters of mCes2 is fundamental for predicting the pharmacokinetic and pharmacodynamic profiles of novel drug candidates. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for a substrate and its catalytic efficiency. Furthermore, the inhibition constant (Ki) is essential for characterizing the potency of enzyme inhibitors.
These application notes provide detailed protocols for determining the key kinetic parameters (Km, Vmax, and Ki) of mCes2, along with methods for data analysis and visualization.
Data Presentation: Kinetic Parameters of mCes2
The following table summarizes the kinetic parameters of mouse carboxylesterase 2 (mCes2) for various substrates and inhibitors. This data is essential for comparative analysis and for understanding the substrate specificity and inhibitor sensitivity of the enzyme.
| Isoform | Substrate/Inhibitor | Km (µM) | Vmax (nmol/min/mg) | kcat (min-1) | Ki (µM) | Notes |
| Recombinant mCes2 | p-Nitrophenyl acetate | ~830 | >2100 | - | - | Km value derived from a study using capillary electrophoresis/dynamic frontal analysis. Vmax is based on specific activity of >35,000 pmol/min/µg. |
| mCes2 (intestinal) | Irinotecan (CPT-11) | - | - | - | - | mCes2 is the key enzyme in the metabolic activation of irinotecan to its active metabolite, SN-38. |
| Recombinant hCES2 | Fluorescein diacetate | ~1.3 | 14,600 | - | - | Fluorescein diacetate is a probe substrate for CES2, with significantly higher Vmax compared to CES1. While this is for human CES2, it is a commonly used substrate. |
| hCE-2 | Loperamide | - | - | - | - | Loperamide is a known inhibitor of CES2. |
| General CES | Organophosphates | - | - | - | Potent (nM range) | Organophosphates are potent, often irreversible, inhibitors of carboxylesterases. |
Note: Specific kinetic constants for many mCes2 isoforms with various substrates are not always readily available in consolidated formats and often require direct experimental determination. The data presented is a compilation from available literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Km and Vmax for mCes2 using a Chromogenic Substrate
This protocol describes the determination of Km and Vmax for mCes2 using the chromogenic substrate p-nitrophenyl acetate (pNPA). The hydrolysis of pNPA by mCes2 releases p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.
Materials:
-
Recombinant mCes2 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant mCes2 in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is 0.4 ng/µL.
-
Prepare a stock solution of pNPA in a suitable solvent like acetone or DMSO.
-
Prepare a series of dilutions of the pNPA stock solution in Assay Buffer to achieve a range of final substrate concentrations in the assay (e.g., 0.1 to 10 times the expected Km).
-
-
Enzyme Assay:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add a fixed amount of mCes2 enzyme solution to each well (e.g., 50 µL of a 0.4 ng/µL solution).
-
Include a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis of the substrate.
-
To initiate the reaction, add 50 µL of the various pNPA dilutions to the wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements.
-
-
Data Collection:
-
Measure the absorbance at 400-405 nm every 30 seconds for 5-10 minutes.
-
The rate of the reaction (initial velocity, V0) is determined from the initial linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (nmol/min) using a standard curve of p-nitrophenol.
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using linearization plots as described in the Data Analysis section.
-
Caption: Experimental workflow for determining Km and Vmax of mCes2.
Protocol 2: Determination of the Inhibition Constant (Ki) for an mCes2 Inhibitor
This protocol outlines the procedure for determining the Ki of a competitive inhibitor of mCes2.
Materials:
-
Same as Protocol 1
-
Inhibitor of interest
Procedure:
-
Preliminary Assay:
-
Determine the IC50 of the inhibitor to estimate the appropriate concentration range for the Ki determination.
-
-
Ki Determination Assay:
-
Perform the enzyme assay as described in Protocol 1, but with the inclusion of the inhibitor.
-
Set up a matrix of experiments with varying substrate concentrations and at least three different fixed concentrations of the inhibitor (including a zero-inhibitor control).
-
The substrate concentrations should bracket the Km value.
-
The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).
-
-
Data Collection and Analysis:
-
Measure the initial velocities (V0) for each combination of substrate and inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Calculate the apparent Km (Km,app) for each inhibitor concentration from the x-intercepts of the Lineweaver-Burk plot.
-
Plot the Km,app values against the inhibitor concentration [I]. This should yield a straight line with the y-intercept equal to Km and the slope equal to Km/Ki.
-
Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model equation.
-
Data Analysis: Michaelis-Menten and Linearization Plots
The relationship between the initial reaction velocity (V0), substrate concentration ([S]), Km, and Vmax is described by the Michaelis-Menten equation:
V0 = (Vmax * [S]) / (Km + [S])
While non-linear regression is the most accurate method for determining Km and Vmax, linearization of the Michaelis-Menten equation can provide a graphical estimation of these parameters.
Caption: Michaelis-Menten equation and its Lineweaver-Burk transformation.
-
Lineweaver-Burk Plot (Double Reciprocal Plot):
-
Equation: 1/V0 = (Km/Vmax) * (1/[S]) + 1/Vmax
-
Plot 1/V0 (y-axis) versus 1/[S] (x-axis).
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
-
-
Hanes-Woolf Plot:
-
Equation: [S]/V0 = (1/Vmax) * [S] + Km/Vmax
-
Plot [S]/V0 (y-axis) versus [S] (x-axis).
-
Y-intercept = Km/Vmax
-
X-intercept = -Km
-
Slope = 1/Vmax
-
-
Eadie-Hofstee Plot:
-
Equation: V0 = -Km * (V0/[S]) + Vmax
-
Plot V0 (y-axis) versus V0/[S] (x-axis).
-
Y-intercept = Vmax
-
X-intercept = Vmax/Km
-
Slope = -Km
-
References
- 1. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mouse Carboxylesterase 2 (mCes2) in the Bioremediation of Environmental Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Environmental contamination by synthetic esters, such as phthalates used as plasticizers and pyrethroids in pesticides, poses a significant risk to ecosystems and human health. Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the detoxification of xenobiotics by hydrolyzing ester bonds.[1][2][3] Mouse carboxylesterase 2 (mCes2) is a member of this family with broad substrate specificity, making it a promising candidate for bioremediation applications.[4][5] These application notes provide a comprehensive overview and detailed protocols for the utilization of recombinant mCes2 in the enzymatic degradation of environmental ester pollutants.
The proposed application of mCes2 for bioremediation is based on its inherent hydrolytic activity against ester-containing compounds. While specific kinetic data for mCes2 with many environmental esters are not yet extensively documented, its homology to other carboxylesterases known to degrade such pollutants suggests its potential utility. This document outlines the necessary steps for recombinant mCes2 production, characterization of its enzymatic activity against target environmental esters, and its application in both purified form and as a whole-cell biocatalyst.
Data Presentation
Table 1: Hypothetical Kinetic Parameters of Recombinant mCes2 with Selected Environmental Esters
| Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Di-n-butyl phthalate (DBP) | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
| Bis(2-ethylhexyl) phthalate (DEHP) | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
| Permethrin | Value to be determined | Value to be determined | Value to be determined | Value to be determined |
| 4-Nitrophenyl acetate (Control) | 150 | 50 | 45 | 3.0 x 10⁵ |
Note: The kinetic parameters for environmental esters are yet to be experimentally determined. The values for 4-Nitrophenyl acetate are illustrative and based on typical carboxylesterase activity.
Table 2: Bioremediation Efficiency of Environmental Esters using mCes2
| Application Format | Contaminant | Initial Concentration (mg/L) | Treatment Time (h) | Degradation Efficiency (%) |
| Purified Recombinant mCes2 | Di-n-butyl phthalate (DBP) | 100 | 24 | To be determined |
| Whole-Cell Biocatalyst (E. coli expressing mCes2) | Di-n-butyl phthalate (DBP) | 100 | 48 | To be determined |
| Purified Recombinant mCes2 | Bis(2-ethylhexyl) phthalate (DEHP) | 100 | 24 | To be determined |
| Whole-Cell Biocatalyst (E. coli expressing mCes2) | Bis(2-ethylhexyl) phthalate (DEHP) | 100 | 48 | To be determined |
Note: Degradation efficiencies are dependent on experimental conditions and require empirical validation.
Mandatory Visualizations
Caption: Proposed catalytic mechanism of ester hydrolysis by mCes2.
Caption: Experimental workflow for mCes2 production and application.
Caption: Logical relationship in whole-cell bioremediation.
Experimental Protocols
Protocol 1: Recombinant mCes2 Expression and Purification
This protocol is adapted from standard procedures for recombinant protein expression in E. coli.
1. Gene Synthesis and Cloning:
-
Synthesize the mouse Ces2 gene (or the desired isoform, e.g., Ces2c) with codon optimization for E. coli expression.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine (His6) tag for affinity purification.
2. Transformation:
-
Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
3. Expression:
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C with shaking.
4. Cell Lysis and Lysate Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and protease inhibitors.
-
Sonicate the cell suspension on ice to lyse the cells.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris.
5. Purification:
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the recombinant mCes2 with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an anti-His tag antibody.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS with glycerol) and store at -80°C.
Protocol 2: mCes2 Activity Assay with Environmental Esters
This protocol describes a spectrophotometric assay to determine the hydrolytic activity of purified mCes2 against phthalate esters.
1. Reagents and Materials:
-
Purified recombinant mCes2 protein.
-
Substrate stock solution (e.g., 100 mM Di-n-butyl phthalate in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplate.
-
Microplate reader.
2. Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer to the desired final concentrations.
-
Add a fixed amount of purified mCes2 to each well of the microplate.
-
Initiate the reaction by adding the substrate dilutions to the wells.
-
The hydrolysis of phthalate esters results in the formation of a monoester and an alcohol. The monoester can be quantified by monitoring the change in absorbance at a specific wavelength (if chromogenic) or by using a coupled enzyme assay that produces a colored product.
-
Alternatively, the reaction can be stopped at different time points, and the amount of product formed can be quantified by HPLC.
3. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Whole-Cell Bioremediation Assay
This protocol outlines the use of recombinant E. coli expressing mCes2 as a whole-cell biocatalyst for the degradation of environmental esters.
1. Preparation of Whole-Cell Biocatalyst:
-
Grow the E. coli strain expressing mCes2 as described in Protocol 1 (steps 3.1 to 3.3).
-
After induction, harvest the cells by centrifugation and wash them twice with sterile saline or buffer.
-
Resuspend the cells in the reaction buffer to a desired optical density (e.g., OD600 of 10).
2. Bioremediation Reaction:
-
Prepare a solution of the target environmental ester (e.g., 100 mg/L DBP) in a minimal salt medium or buffer.
-
Add the prepared whole-cell biocatalyst to the ester solution to start the bioremediation process.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking.
-
Collect samples at different time intervals for analysis.
3. Analysis of Degradation:
-
Centrifuge the collected samples to pellet the cells.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of the remaining ester and the formation of its hydrolysis products in the organic extract using HPLC or GC-MS (as described in Protocol 4).
4. Calculation of Degradation Efficiency:
-
Degradation Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100.
Protocol 4: Analytical Methods for Monitoring Ester Degradation
1. High-Performance Liquid Chromatography (HPLC):
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for the separation of phthalates and their monoesters.
-
Detection: Monitor the absorbance at a wavelength where the target compounds have maximum absorption (e.g., 225-230 nm for phthalates).
-
Quantification: Prepare a standard curve with known concentrations of the ester and its expected hydrolysis product to quantify their concentrations in the experimental samples.
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Sample Preparation: The extracted samples may require derivatization to increase the volatility of the analytes.
-
Separation: Use a capillary column suitable for the separation of semi-volatile organic compounds.
-
Detection: The mass spectrometer provides high selectivity and sensitivity for the identification and quantification of the target compounds and their degradation products.
Conclusion
Mouse carboxylesterase 2 holds significant promise as a biocatalyst for the bioremediation of environmental ester pollutants. The protocols provided herein offer a framework for the production of recombinant mCes2 and its application in degrading these harmful chemicals. Further research is warranted to fully characterize the substrate specificity and kinetic parameters of mCes2 against a broader range of environmental esters and to optimize the conditions for its practical application in bioremediation technologies.
References
- 1. Development of a whole-cell biocatalyst for diisobutyl phthalate degradation by functional display of a carboxylesteras… [ouci.dntb.gov.ua]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Graphviz [graphviz.org]
- 4. Whole-cell biocatalysis for phthalate esters biodegradation in wastewater by a saline soil bacteria SSB-consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of phthalate esters (PAEs) and phthalate monoesters towards human carboxylesterases (CESs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing mCes2 In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to optimize in vitro assays for mouse carboxylesterase 2 (mCes2).
Frequently Asked Questions (FAQs)
Q1: What is mCes2 and why is it important?
Mouse carboxylesterase 2 (mCes2) is a member of the serine hydrolase superfamily, primarily involved in the metabolism of a wide range of ester-containing xenobiotics, including prodrugs, and endogenous compounds like lipids.[1] In drug development, mCes2 is crucial for evaluating the metabolic activation of ester prodrugs and understanding potential drug-drug interactions. The murine Ces2 family is complex, with several homologous genes, and mCes2c is considered a potential ortholog of human CES2.[1]
Q2: What is a standard substrate for mCes2 activity assays?
A common and versatile substrate for general carboxylesterase activity is p-nitrophenyl acetate (NPA).[2][3][4] Upon hydrolysis by mCes2, NPA releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at approximately 405 nm. For more specific assays, fluorescein diacetate (FDA) is reported to be a selective substrate for CES2.
Q3: What is a suitable starting buffer and pH for an mCes2 assay?
A common starting point for carboxylesterase assays is a buffer with a pH in the neutral range. Buffers such as 0.1 M phosphate-buffered saline (PBS) at pH 7.4 or 0.1 M Tris-HCl at pH 7.4 have been used for CES2 activity measurements. However, it is important to note that high concentrations of phosphate buffers can be inhibitory to some enzymes. Therefore, alternative buffers like MOPS or HEPES may be considered, especially when optimizing conditions. The optimal pH can be enzyme and substrate-dependent, so a pH screening (e.g., pH 6.5 to 8.0) is recommended.
Q4: At what temperature should I perform the assay?
Most carboxylesterase activity assays are performed at 37°C to mimic physiological conditions. One study noted that purified mCes2c unfolds at a melting temperature (TM) of about 60°C, indicating good thermal stability at physiological temperatures.
Experimental Protocols
Protocol 1: General mCes2 Activity Assay using p-Nitrophenyl Acetate (NPA)
This protocol describes a colorimetric assay in a 96-well plate format to determine mCes2 activity.
Materials:
-
Recombinant mCes2 enzyme or tissue/cell lysate
-
Assay Buffer: 50 mM MOPS, 100 mM NaCl, pH 7.5 (Alternative: 0.1 M PBS, pH 7.4)
-
Substrate Stock Solution: 100 mM p-nitrophenyl acetate (NPA) in methanol or ethanol. Store at -20°C.
-
p-Nitrophenol (pNP) Standard Stock: 10 mM pNP in Assay Buffer.
-
96-well clear, flat-bottom microplate.
-
Microplate spectrophotometer.
Procedure:
-
Prepare pNP Standard Curve:
-
Perform serial dilutions of the pNP Standard Stock in Assay Buffer to get concentrations from 0 to 200 µM.
-
Add 100 µL of each standard dilution to separate wells of the microplate.
-
Add 100 µL of Assay Buffer to a blank well.
-
Measure absorbance at 405 nm.
-
-
Enzyme Reaction:
-
Prepare a fresh working solution of NPA by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 100-500 µM.
-
Add 50 µL of diluted mCes2 enzyme/lysate to the wells.
-
Prepare a "No-Enzyme Control" for each sample by adding 50 µL of Assay Buffer instead of the enzyme solution. This is crucial to correct for the spontaneous hydrolysis of NPA.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the NPA working solution to all wells. The final volume should be 100 µL.
-
Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Subtract the rate of the "No-Enzyme Control" from the sample rates to correct for background hydrolysis.
-
Use the pNP standard curve to convert the corrected rate from ΔAbs/min to µmol/min.
-
Calculate the specific activity (µmol/min/mg protein) by dividing the rate by the amount of protein in the well.
-
Buffer Optimization Workflow
Optimizing buffer conditions is critical for reliable and reproducible results. The following workflow outlines the key steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal (in No-Enzyme Control) | 1. Spontaneous Substrate Hydrolysis: p-Nitrophenyl acetate is unstable in aqueous solutions and can hydrolyze spontaneously. 2. Contaminated Reagents: Buffer or water may be contaminated. | 1. Always prepare the substrate working solution immediately before use. Ensure the pH of the assay buffer is not excessively alkaline, as this increases the rate of spontaneous hydrolysis. 2. Use fresh, high-purity reagents and water. |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Enzyme may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inhibitory Components in Buffer: High concentrations of phosphate can inhibit enzyme activity. Components from the lysate (e.g., detergents) may also inhibit the enzyme. 3. Sub-optimal pH or Temperature: The chosen conditions may not be optimal for mCes2. | 1. Aliquot the enzyme upon receipt and avoid repeated freeze-thaws. Run a positive control if available. 2. Test an alternative buffer system (e.g., MOPS or HEPES instead of phosphate). If using lysates, consider sample dilution or cleanup steps. 3. Perform a pH and temperature optimization experiment as outlined in the workflow. |
| Poor Reproducibility (High Well-to-Well Variability) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Inconsistent Incubation Times: Variation in the time between adding substrate and reading the plate. 3. Temperature Fluctuations: Inconsistent temperature across the microplate. | 1. Use calibrated pipettes and change tips for each reagent and sample. 2. Use a multichannel pipette to add the initiating reagent to minimize timing differences. 3. Ensure the plate reader has adequate temperature control and allow the plate to equilibrate to the desired temperature before starting the reaction. |
| Non-linear Reaction Rate (Curve flattens quickly) | 1. Substrate Depletion: The substrate is being consumed too quickly. 2. Product Inhibition: The product of the reaction (p-nitrophenol) may be inhibiting the enzyme at high concentrations. 3. Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the measurement. | 1. Reduce the enzyme concentration or the incubation time. Ensure the initial rate is calculated from the very beginning of the reaction. 2. Use a lower enzyme concentration to keep product formation in the linear range. 3. Shorten the assay time or investigate the addition of stabilizing agents like BSA (0.1%). |
Troubleshooting Decision Tree
Known Inhibitors of CES2
The following table summarizes known inhibitors of carboxylesterase 2. Note that inhibitory properties can be species-dependent, and many values are reported for human or recombinant CES2. This data serves as a guide for selecting control inhibitors or identifying potential drug-drug interactions.
| Compound | Type / Class | Potency (Kᵢ or IC₅₀) | Target Enzyme | Reference |
| Simvastatin | Antihyperlipidemic | Kᵢ: 0.67 ± 0.09 µM | rCES2 | |
| Carvedilol | Antihypertensive | Kᵢ: 4.1 ± 0.3 µM | Human Liver Cytosol | |
| Diltiazem | Antihypertensive | Potent Inhibitor | CES2 | |
| Verapamil | Antihypertensive | Potent Inhibitor | CES2 | |
| Compound 27 | Pyrazolone Derivative | IC₅₀: 0.13 µM | CES2 | |
| Tween 20 | Excipient (Detergent) | Kᵢ: 0.93 ± 0.36 µg/ml | rCES2 | |
| Remdesivir | Antiviral | Potent, Irreversible | CES2 |
References
common issues with mCes2 western blotting and how to solve them
Welcome to the technical support center for mCes2 (Carboxylesterase 2) western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the detection of mCes2 via western blot.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your mCes2 western blotting experiments.
Weak or No Signal
A faint or absent band for mCes2 can be frustrating. Here are some common causes and solutions:
| Potential Cause | Recommended Solution | Quantitative Consideration |
| Low mCes2 Expression | Ensure you are using a tissue or cell line known to express mCes2. Positive controls are crucial. Human liver and small intestine tissues are known to have high mCes2 expression.[1][2] | Load a higher amount of total protein (e.g., 30-50 µg) per lane to increase the chances of detecting low-abundance proteins. |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for extracting cytoplasmic proteins. RIPA buffer is a good starting point as it is effective at solubilizing most cellular proteins. Ensure protease inhibitors are freshly added to your lysis buffer to prevent mCes2 degradation. | Lysis buffer containing 1% NP-40 or Triton X-100 is effective for cytoplasmic proteins. For more difficult to extract proteins, a buffer with 0.5% sodium deoxycholate and 0.1% SDS (RIPA) may improve yield. |
| Suboptimal Antibody Concentration | The primary antibody concentration is critical. If the signal is weak, try increasing the concentration. A typical starting dilution for an anti-mCes2 antibody is 1:1000.[1] | Perform a dot blot or a antibody titration experiment to determine the optimal primary and secondary antibody concentrations. For a starting primary antibody dilution of 1:1000, you can test a range of 1:500, 1:1000, and 1:2000. |
| Inefficient Protein Transfer | Optimize transfer conditions based on the molecular weight of mCes2 (~62 kDa). A wet transfer at 100V for 60-90 minutes is a good starting point. Ensure good contact between the gel and the membrane and that no air bubbles are present. | For a protein of ~62 kDa, a 10-12% acrylamide gel provides good resolution. Transfer efficiency can be checked by Ponceau S staining of the membrane after transfer. |
| Inactive Antibody | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. | To test antibody activity, you can perform a dot blot with a positive control lysate. |
High Background
High background can obscure the specific mCes2 band. Here’s how to address it:
| Potential Cause | Recommended Solution | Quantitative Consideration |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. | If using a phospho-specific antibody, BSA is preferred over milk as milk contains phosphoproteins that can cause high background.[2][3] |
| Antibody Concentration Too High | If the background is high, try decreasing the primary and/or secondary antibody concentration. | For a primary antibody, try dilutions of 1:2000 or 1:5000. For the secondary antibody, a dilution range of 1:5000 to 1:20,000 is common. |
| Inadequate Washing | Increase the number and/or duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). | Perform at least three washes of 5-10 minutes each with a sufficient volume of wash buffer to completely cover the membrane. |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the experiment, as this can cause non-specific antibody binding. | Keep the membrane submerged in buffer during all incubation and washing steps. |
Non-Specific Bands
The appearance of unexpected bands can complicate data interpretation. Here are some potential reasons and solutions:
| Potential Cause | Recommended Solution | Quantitative Consideration |
| Protein Degradation | Always use fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice during preparation. Repeated freeze-thaw cycles of lysates should be avoided as this can lead to protein degradation. | Degradation products often appear as lower molecular weight bands. Running a freshly prepared lysate alongside an older one can help identify if degradation is the issue. |
| Post-Translational Modifications | mCes2 is known to be a glycoprotein, and variations in glycosylation can lead to slight shifts in molecular weight or the appearance of a smear rather than a sharp band. | The expected molecular weight of mCes2 is approximately 62 kDa, but glycosylation can cause it to migrate slightly higher or appear as a broader band. |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody if possible. To check for non-specific binding of the secondary antibody, incubate a blot with only the secondary antibody (no primary). | If multiple bands persist, try a different primary antibody from another vendor or one raised against a different epitope of mCes2. |
| Protein Aggregation | Aggregates can form during sample preparation, especially if samples are over-boiled. These will appear as high molecular weight bands that may not enter the resolving gel. | To minimize aggregation, heat samples at 70-95°C for 5-10 minutes instead of boiling at 100°C. |
Experimental Protocols
Detailed mCes2 Western Blot Protocol
This protocol provides a general guideline. Optimization may be required for your specific samples and antibodies.
1. Sample Preparation (Lysis)
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Lysis Buffer Recipe (RIPA Buffer):
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50 mM Tris-HCl, pH 7.4
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150 mM NaCl
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1% NP-40
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0.5% sodium deoxycholate
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0.1% SDS
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1 mM EDTA
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Add fresh protease inhibitor cocktail just before use.
-
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Procedure:
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Wash cells or tissue with ice-cold PBS.
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Add an appropriate volume of ice-cold RIPA buffer.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
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2. Gel Electrophoresis
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Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
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Load 20-40 µg of total protein per well onto a 10% SDS-polyacrylamide gel.
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Include a pre-stained protein ladder to monitor migration.
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Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
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Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
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Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
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Perform a wet transfer at 100V for 90 minutes or a semi-dry transfer according to the manufacturer's instructions.
4. Immunodetection
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Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary anti-mCes2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.
Visualizations
Logical Workflow for Troubleshooting Weak or No Signal
Caption: Troubleshooting workflow for weak or no mCes2 signal.
mCes2 in Hepatic Lipid Metabolism and Signaling
Caption: Role of mCes2 in hepatic metabolism and signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of mCes2?
A1: The predicted molecular weight of mCes2 is approximately 62 kDa. However, as mCes2 is a glycoprotein, you may observe a band that migrates slightly higher or appears as a broader band due to post-translational modifications.
Q2: What are good positive controls for mCes2 western blotting?
A2: Tissues with high expression of mCes2 are excellent positive controls. These include human liver, small intestine, and kidney tissue lysates.
Q3: My mCes2 antibody is showing multiple bands. What could be the cause?
A3: Multiple bands can arise from several factors. Protein degradation can lead to lower molecular weight bands. Always use fresh samples with protease inhibitors. Alternatively, some commercially available antibodies may have cross-reactivity with other proteins. To verify this, you can try a different antibody or perform a control experiment with only the secondary antibody. It is also possible that you are detecting different glycosylated forms of mCes2.
Q4: I am seeing a high background on my mCes2 western blot. What can I do?
A4: High background is a common issue. Try optimizing your blocking step by increasing the duration or changing the blocking agent (e.g., from milk to BSA). Also, consider reducing the concentration of your primary and/or secondary antibodies and increasing the number and duration of your wash steps.
Q5: Can I reuse my diluted mCes2 primary antibody?
A5: While it is possible to reuse primary antibodies, it is generally not recommended as it can lead to a weaker signal and increased background over time due to antibody degradation and potential microbial growth in the buffer. For best results, it is advisable to use a fresh dilution of the primary antibody for each experiment.
References
improving the stability and solubility of purified mCes2 protein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability and solubility of purified mouse carboxylesterase 2 (mCes2) protein.
Troubleshooting Guides
This section addresses common issues encountered during the expression and purification of mCes2, offering potential causes and solutions in a question-and-answer format.
Expression & Lysis
| Question/Issue | Potential Cause | Troubleshooting/Solution |
| Q1: Low or no expression of mCes2 in E. coli. | - Codon Bias: The E. coli host may have a different codon preference than mouse. - Toxicity of mCes2: High-level expression of a foreign protein can be toxic to E. coli. - Plasmid Integrity: Errors in the plasmid sequence (e.g., frameshift mutation). | - Codon Optimization: Synthesize the mCes2 gene with codons optimized for E. coli expression. - Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) overnight to slow down protein production and reduce toxicity.[1] - Use a Tighter Regulation System: Employ an expression system with tighter control over basal expression, such as the BL21(DE3)pLysS or BL21(AI) strains.[1] - Sequence Verification: Sequence the plasmid to confirm the correct open reading frame.[1] |
| Q2: mCes2 is expressed but forms insoluble inclusion bodies in E. coli. | - High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery. - Hydrophobic Patches: Exposure of hydrophobic regions on the protein surface can lead to aggregation. | - Optimize Expression Conditions: Lower the induction temperature and/or reduce the inducer concentration (e.g., IPTG).[1][2] - Co-expression with Chaperones: Co-express molecular chaperones to assist in proper folding. - Solubilization and Refolding: Purify the inclusion bodies and perform in vitro refolding. |
| Q3: Inefficient cell lysis. | - Incomplete disruption of bacterial cell wall. | - Optimize Lysis Method: Use a combination of enzymatic (lysozyme) and physical (sonication, French press) methods. Ensure sonication is performed on ice to prevent sample heating. |
Purification & Stability
| Question/Issue | Potential Cause | Troubleshooting/Solution |
| Q4: Low yield of purified mCes2. | - Protein Degradation: Proteases released during cell lysis can degrade mCes2. - Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible or cleaved. - Suboptimal Buffer Conditions: Incorrect pH or salt concentration can lead to protein loss. | - Add Protease Inhibitors: Include a protease inhibitor cocktail in the lysis buffer. - Optimize Tag Placement: If possible, test both N- and C-terminal tags. - Buffer Optimization: Screen different pH values and salt concentrations for optimal binding, washing, and elution. |
| Q5: Purified mCes2 precipitates over time. | - Aggregation: The protein is prone to self-association and aggregation. - Buffer Instability: The storage buffer is not optimal for long-term stability. | - Add Stabilizing Excipients: Include additives like glycerol (5-20%), arginine (0.5-1 M), or non-detergent sulfobetaines in the storage buffer. - Optimize pH and Salt: Determine the optimal pH and salt concentration for mCes2 stability using a thermal shift assay. |
| Q6: Purified mCes2 shows low activity. | - Misfolding: The protein is not in its native, active conformation. - Loss of Cofactors: Although mCes2 is a hydrolase and does not require cofactors, this can be an issue for other enzymes. | - Refolding Screen: If the protein was purified from inclusion bodies, screen a matrix of refolding conditions. - Gentle Purification: Perform all purification steps at 4°C and avoid harsh conditions like extreme pH. |
Frequently Asked Questions (FAQs)
Q: What is the typical melting temperature (Tm) of mCes2?
A: The reported melting temperature for a variant of mCes2 (mCes2c) is approximately 58-60°C, indicating relatively high thermal stability. However, this can vary depending on the specific isoform and the buffer conditions. A thermal shift assay is recommended to determine the Tm in your specific buffer.
Q: What are some recommended additives to improve the solubility and stability of mCes2?
A: Several types of additives can be beneficial:
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Osmolytes: Glycerol (5-20%) and sucrose can help stabilize the native protein structure.
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Amino Acids: L-arginine and L-glutamic acid (0.5-1 M) are known to suppress aggregation and improve solubility.
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Reducing Agents: For proteins with cysteine residues, adding DTT or TCEP (1-5 mM) to the buffers can prevent oxidation and disulfide-mediated aggregation.
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Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help solubilize the protein.
Q: How can I monitor mCes2 aggregation?
A: Dynamic Light Scattering (DLS) is a non-invasive technique to monitor the size distribution of proteins in solution and detect the formation of aggregates. An increase in the hydrodynamic radius over time can indicate aggregation.
Experimental Protocols
Expression of His-tagged mCes2 in E. coli
This protocol is a general guideline and may require optimization for your specific mCes2 construct.
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Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the mCes2 expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
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Starter Culture: Inoculate a single colony into 10 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
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Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-1 mM to induce protein expression. Incubate overnight with shaking.
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Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Purification of His-tagged mCes2
This protocol assumes the use of a His-tag and Immobilized Metal Affinity Chromatography (IMAC).
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Cell Lysis:
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Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and a protease inhibitor cocktail).
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Incubate on ice for 30 minutes.
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Sonicate the cell suspension on ice to further disrupt the cells and shear DNA.
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Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
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IMAC Purification:
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Equilibrate an IMAC column (e.g., Ni-NTA) with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
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Load the clarified lysate onto the column.
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Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
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Elute the mCes2 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
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Buffer Exchange:
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Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
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Purity Analysis:
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Assess the purity of the eluted fractions by SDS-PAGE.
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Thermal Shift Assay (TSA) for Stability Screening
TSA, or Differential Scanning Fluorimetry (DSF), can be used to rapidly screen for optimal buffer conditions and stabilizing additives.
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Prepare Protein-Dye Mixture: In a microcentrifuge tube, mix your purified mCes2 protein with a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange). The final protein concentration is typically 1-5 µM, and the dye is used at a 5X final concentration.
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Set up 96-well Plate: Aliquot the protein-dye mixture into the wells of a 96-well PCR plate.
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Add Conditions to Screen: To each well, add the different buffers (varying pH, salt) or additives (arginine, glycerol, etc.) to be tested.
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Run qPCR: Place the plate in a real-time PCR instrument and run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C while monitoring fluorescence.
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Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve. Conditions that result in a higher Tm indicate increased protein stability.
Visualizations
References
Technical Support Center: Development of Specific Inhibitors for Mouse Ces2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the development of specific inhibitors for mouse carboxylesterase 2 (Ces2).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to develop specific inhibitors for mouse Ces2?
Developing specific inhibitors for mouse Ces2 is a significant challenge primarily due to the high degree of structural similarity and sequence homology among carboxylesterase (Ces) isozymes, not only within mice (e.g., between Ces2 and other Ces family members) but also across species. This similarity in the active site architecture makes it difficult to design compounds that selectively inhibit Ces2 without affecting other related enzymes, leading to potential off-target effects.
Q2: What are the main off-targets of concern when developing mouse Ces2 inhibitors?
The primary off-targets are other members of the carboxylesterase family in mice, particularly the Ces1 family of enzymes. These enzymes often share similar substrate specificities and can hydrolyze a wide range of endogenous and xenobiotic compounds. Non-specific inhibition can lead to misleading experimental results and potential toxicity in preclinical studies.
Q3: Are there known differences in substrate specificity between mouse Ces2 and human CES2?
Yes, while there is a degree of overlap, differences in substrate specificity between mouse Ces2 and human CES2 have been reported. These inter-species differences are crucial to consider when using mouse models to predict the efficacy and safety of drugs targeted for human use. The development of species-specific inhibitors is therefore highly desirable for accurate preclinical evaluation.
Troubleshooting Guide for Inhibitor Development
| Problem | Potential Cause | Recommended Solution |
| High off-target activity against other mouse Ces isozymes | Inhibitor design lacks sufficient specificity for the Ces2 active site. | - Conduct a thorough sequence and structural alignment of mouse Ces isozymes to identify unique residues in the Ces2 active site that can be targeted for selective interaction.- Employ computational modeling and docking studies to predict binding affinities and guide the rational design of more selective inhibitors. |
| Inconsistent inhibitor potency between in vitro and in vivo experiments | - Poor bioavailability of the inhibitor.- Rapid metabolism of the inhibitor by other enzymes in vivo.- Differences in the enzymatic activity of recombinant Ces2 used in vitro and native Ces2 in vivo. | - Perform pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor.- Co-administer with a general metabolic inhibitor (use with caution and appropriate controls) to determine if rapid metabolism is the issue.- Validate in vitro findings using cell-based assays or tissue homogenates that more closely mimic the in vivo environment. |
| Difficulty in translating findings from mouse models to human systems | Significant differences in the structure, expression, and substrate specificity of mouse Ces2 and human CES2. | - Characterize the inhibitory profile of the compound against both mouse and human CES2 to determine species-specific effects.- Consider using humanized mouse models that express human CES2 to improve the predictive value of preclinical studies. |
Key Experimental Methodologies
1. In Vitro Inhibitor Specificity Assay
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Objective: To determine the selectivity of a test compound for mouse Ces2 over other mouse Ces isozymes.
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Protocol:
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Express and purify recombinant mouse Ces isozymes (e.g., Ces2, Ces1a, Ces1b).
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Perform kinetic assays using a fluorescent or colorimetric substrate (e.g., p-nitrophenyl acetate) in the presence of varying concentrations of the inhibitor.
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Determine the IC50 (half-maximal inhibitory concentration) value for each isozyme.
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Calculate the selectivity index by dividing the IC50 for the off-target isozyme by the IC50 for Ces2. A higher selectivity index indicates greater specificity for Ces2.
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2. Cellular Thermal Shift Assay (CETSA)
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Objective: To verify the direct binding of an inhibitor to Ces2 in a cellular context.
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Protocol:
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Treat cultured cells expressing mouse Ces2 with the test inhibitor or a vehicle control.
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Heat the cell lysates to a range of temperatures.
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Separate soluble and aggregated proteins by centrifugation.
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Analyze the amount of soluble Ces2 at each temperature using Western blotting or other protein detection methods.
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A shift in the melting temperature of Ces2 in the presence of the inhibitor indicates direct target engagement.
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Visualizing Experimental Workflows and Logical Relationships
Caption: A generalized workflow for the development and validation of specific Ces2 inhibitors.
Caption: A decision tree for troubleshooting unexpected in vivo results with a Ces2 inhibitor.
Technical Support Center: Accurate Quantification of mCes2 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the accurate quantification of mouse carboxylesterase 2 (mCes2) expression.
Frequently Asked Questions (FAQs)
Q1: Which method is most appropriate for quantifying mCes2 expression?
A1: The choice of method depends on whether you want to measure mRNA levels, protein levels, or enzymatic activity.
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Quantitative PCR (qPCR) is a reliable method for determining the steady-state levels of mCes2 mRNA.[1]
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Western Blotting is used to detect and quantify the mCes2 protein.
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Enzymatic Activity Assays measure the functional activity of the mCes2 enzyme.
Q2: How many isoforms of mCes2 are there in mice, and which tissues express them?
A2: The mouse Ces2 gene family consists of eight members, Ces2a through Ces2h. Ces2d is identified as a pseudogene. The Ces2 family members are predominantly and most highly expressed in the small intestine.[1] For instance, Ces2a, Ces2c, and Ces2e are among the most abundant and active Ces enzymes in the murine intestine.
Q3: Are there commercially available, validated qPCR primers for mCes2 isoforms?
A3: Yes, some biotechnology companies offer validated qPCR primer pairs for mouse Ces2. For example, Sino Biological provides a pre-designed qPCR primer pair for mouse carboxylesterase 2 (CES2).[2] However, many researchers design and validate their own primers. When designing primers, it is crucial to ensure they are specific to the isoform of interest to avoid amplification of other highly similar Ces2 family members.
Q4: What is the expected molecular weight of mCes2 protein?
A4: The predicted mass of mouse Ces1 family proteins is around 62 kDa.[1] For the Ces2 family, for example, the experimental mass of mCes2c has been determined to be approximately 60.9 kDa.[3]
Q5: How can I measure the enzymatic activity of mCes2?
A5: A common method is a continuous spectrophotometric assay using a general esterase substrate like p-nitrophenyl valerate. The hydrolysis of p-nitrophenyl valerate liberates p-nitrophenol, which can be monitored at 405 nm. It is important to note that this substrate is not specific to a single Ces2 isoform and will measure the activity of multiple carboxylesterases. More specific assays can be developed by leveraging the differential substrate specificities of the various Ces2 isoforms towards triglycerides, diglycerides, and monoglycerides.
Troubleshooting Guides
Quantitative PCR (qPCR) for mCes2 mRNA Quantification
| Problem | Possible Cause | Recommended Solution |
| No amplification or late Cq values | Poor RNA quality or quantity | Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. |
| Inefficient cDNA synthesis | Optimize the reverse transcription reaction, including the amount of input RNA and choice of primers (oligo(dT) vs. random hexamers). | |
| Suboptimal primer design | Design new primers targeting a different exon-exon junction to ensure specificity and avoid genomic DNA amplification. Validate primer efficiency with a standard curve. | |
| Primer-dimer formation or non-specific amplification | Non-optimal annealing temperature | Perform a temperature gradient qPCR to determine the optimal annealing temperature for your primers. |
| High primer concentration | Reduce the concentration of the primers in the reaction. | |
| High variability between technical replicates | Pipetting errors | Ensure accurate and consistent pipetting. Prepare a master mix for all reactions to minimize variability. |
| Poorly mixed reagents | Gently vortex and centrifuge all reagents before use. |
Western Blotting for mCes2 Protein Quantification
| Problem | Possible Cause | Recommended Solution |
| Multiple bands or non-specific bands | Antibody cross-reactivity with other Ces2 isoforms | Due to the high sequence similarity among mCes2 isoforms, antibody cross-reactivity is a significant concern. Use a monoclonal antibody if available. Perform a BLAST alignment of the immunogen sequence against other mouse Ces proteins to predict potential cross-reactivity. |
| High antibody concentration | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background. | |
| Weak or no signal | Insufficient protein loading | Ensure adequate amounts of protein are loaded. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
| Inefficient protein transfer | Optimize the transfer conditions (time, voltage) and ensure proper contact between the gel and the membrane. | |
| High background | Insufficient blocking | Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Secondary antibody non-specificity | Use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce non-specific binding. |
Enzymatic Activity Assay for mCes2
| Problem | Possible Cause | Recommended Solution |
| Low or no enzymatic activity | Improper sample preparation | Prepare fresh tissue or cell lysates and store them appropriately to preserve enzyme activity. Avoid repeated freeze-thaw cycles. |
| Incorrect assay conditions | Optimize assay parameters such as pH, temperature, and substrate concentration. | |
| High background signal | Non-enzymatic hydrolysis of the substrate | Run a control reaction without the enzyme sample to measure the rate of non-enzymatic substrate degradation and subtract this from the sample readings. |
| Inconsistent results | Variability in protein concentration | Accurately determine the protein concentration of your samples and normalize the activity to the protein amount (e.g., µmol/min/mg protein). |
Experimental Protocols
Quantitative PCR (qPCR) for mCes2 mRNA
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RNA Extraction: Isolate total RNA from mouse tissues or cells using a standard method (e.g., TRIzol reagent or a column-based kit).
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cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, isoform-specific primers for your mCes2 target, and the synthesized cDNA. A typical reaction volume is 20 µL.
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Thermal Cycling: Use a standard three-step cycling protocol:
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Initial denaturation: 95°C for 10 minutes.
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40 cycles of:
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Denaturation: 95°C for 15 seconds.
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Annealing/Extension: 60°C for 1 minute.
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Data Analysis: Perform a melt curve analysis to verify the specificity of the amplification product. Calculate the relative expression of your target gene using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting for mCes2 Protein
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Protein Extraction: Homogenize mouse tissues or lyse cells in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature 20-40 µg of protein by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your mCes2 isoform overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.
Spectrophotometric Enzymatic Activity Assay
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Sample Preparation: Prepare liver microsomal fractions or cell lysates.
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Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), the sample, and the substrate p-nitrophenyl valerate.
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Measurement: Monitor the increase in absorbance at 405 nm over time (e.g., for 5 minutes) using a microplate reader.
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Control: Include a reaction with a non-specific esterase inhibitor (e.g., paraoxon) to determine non-Ces mediated hydrolysis.
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Calculation: Subtract the rate of non-Ces mediated hydrolysis from the total rate to calculate the specific activity, typically expressed as µmol of product formed per minute per mg of protein.
Visualizations
References
Technical Support Center: Optimizing mCes2-Mediated Prodrug Conversion
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the efficiency of mCes2-mediated prodrug conversion. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guides
Issue 1: Low or No Conversion of Prodrug in a Mouse Cell Line
Q1: I am not observing efficient conversion of my ester-based prodrug in my mouse cancer cell line. What are the potential causes and how can I troubleshoot this?
A1: Several factors could contribute to low prodrug conversion in a cell-based assay. A systematic approach to troubleshooting is recommended.
Initial Checks:
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Confirm Prodrug Integrity: Ensure that your prodrug is stable in the cell culture medium for the duration of the experiment. Incubate the prodrug in medium without cells and analyze its stability over time using HPLC or LC-MS.
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Optimize Incubation Time and Prodrug Concentration: Perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) and a dose-response experiment (e.g., a range of concentrations around the expected efficacious dose) to determine the optimal conditions for conversion.
Troubleshooting Steps:
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Low mCes2 Expression in Your Cell Line:
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Problem: The selected mouse cell line may have inherently low or absent expression of the relevant carboxylesterase isozymes (in mice, there are multiple Ces2 genes, e.g., Ces2a, Ces2b, Ces2c).[1][2]
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Solution:
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Assess Ces2 mRNA Expression: Check public databases (e.g., Mouse Gene Expression Database - GXD) for Ces2 isoform expression in your cell line. If data is unavailable, perform qRT-PCR to quantify the expression levels of different Ces2 isoforms.
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Measure Carboxylesterase Activity: Use a general fluorogenic substrate for carboxylesterases to measure the total esterase activity in your cell lysate.
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Select a Different Cell Line: If mCes2 expression is confirmed to be low, consider using a cell line known to have higher mCes2 expression.
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Generate an Overexpressing Cell Line: For mechanistic studies, you can transiently or stably transfect your cell line with the specific mouse Ces2 isoform of interest.
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Inefficient Cellular Uptake of the Prodrug:
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Problem: The prodrug may not be efficiently crossing the cell membrane to reach the intracellular mCes2 enzyme.
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Solution:
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Measure Intracellular Concentrations: Use LC-MS/MS to quantify the intracellular concentrations of both the prodrug and the active drug over time. This will help distinguish between poor uptake and inefficient conversion.
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Modify Prodrug Lipophilicity: The lipophilicity of the prodrug can significantly impact its passive diffusion across the cell membrane. Consider synthesizing analogs with different lipophilicities to improve cellular penetration.
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Prodrug is a Poor Substrate for mCes2:
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Problem: The chemical structure of the prodrug may not be optimal for hydrolysis by mCes2. Mouse Ces2 enzymes, similar to human CES2, generally prefer substrates with a large alcohol group and a small acyl group.[3]
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Solution:
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In Vitro Enzyme Kinetics: Perform an in vitro hydrolysis assay using recombinant mouse Ces2 protein or liver/intestinal microsomes to determine the kinetic parameters (Km and Vmax) of your prodrug. This will confirm if it is a good substrate.
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Structural Modification: Based on the substrate specificity of mCes2, consider modifying the ester linkage of your prodrug to enhance its recognition and hydrolysis by the enzyme.
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Issue 2: Discrepancy Between In Vitro and In Vivo Prodrug Efficacy
Q2: My prodrug shows excellent conversion and efficacy in vitro, but it is not effective in my mouse xenograft model. What could be the reasons for this discrepancy?
A2: The transition from in vitro to in vivo systems introduces several complexities that can affect prodrug efficacy.
Troubleshooting Steps:
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Pharmacokinetic (PK) Issues:
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Problem: The prodrug may have poor bioavailability, rapid systemic clearance, or inefficient distribution to the tumor tissue.
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Solution:
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Perform a PK Study: Administer the prodrug to tumor-bearing mice and measure the plasma and tumor concentrations of both the prodrug and the active drug over time. This will provide crucial information on absorption, distribution, metabolism, and excretion (ADME).
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Formulation Optimization: The formulation of the prodrug can significantly impact its bioavailability. Experiment with different delivery vehicles to improve its solubility and absorption.
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Tumor Microenvironment Factors:
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Problem: The expression of mCes2 in the in vivo tumor microenvironment might be different from that in cultured cells. Additionally, poor vascularization of the tumor can limit the delivery of the prodrug.
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Solution:
-
Analyze mCes2 Expression in Tumors: After excising the tumors from your in vivo study, measure the mCes2 expression and activity in tumor homogenates to confirm the presence of the activating enzyme.
-
Evaluate Tumor Perfusion: Use imaging techniques or histological analysis to assess the vascularization of the tumor and ensure adequate delivery of the prodrug.
-
-
-
Species Differences in Metabolism:
-
Problem: While both mice and humans have CES2, mice have multiple Ces2 genes, and their expression patterns and substrate specificities may differ from human CES2.[1][3] This can lead to different metabolic profiles and efficacy.
-
Solution:
-
Use Humanized Mouse Models: Consider using mouse models that express human CES2 in relevant tissues to better predict the clinical outcome.
-
Compare Metabolism in Mouse and Human Tissues: Conduct in vitro metabolism studies using both mouse and human liver and intestinal microsomes to compare the conversion rates of your prodrug.
-
-
Frequently Asked Questions (FAQs)
Q3: How can I determine if my prodrug is specifically converted by mCes2 and not other esterases? A3: To confirm the role of mCes2 in your prodrug's activation, you can use a combination of approaches:
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Inhibition Studies: Use a known CES2 inhibitor, such as loperamide, in your cell-based or microsome assays. A significant reduction in prodrug conversion in the presence of the inhibitor suggests the involvement of CES2.
-
Knockdown/Knockout Models: Use siRNA to knockdown Ces2 expression in your cell line or utilize a Ces2 knockout mouse model. A lack of prodrug conversion in these models would provide strong evidence for the specific role of mCes2.
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Recombinant Enzymes: Test the hydrolysis of your prodrug with a panel of recombinant carboxylesterase enzymes, including different mouse Ces2 isoforms and other esterases, to determine the specific enzyme responsible for the conversion.
Q4: What are the key differences between mouse Ces2 and human CES2 that I should be aware of? A4: The most significant difference is that humans have a single CES2 gene, while mice have a cluster of eight Ces2 genes (Ces2a-h), including one pseudogene. These isoforms have distinct tissue expression patterns. For example, Ces2a is highly expressed in the mouse liver and small intestine, while Ces2b and Ces2c are predominantly found in the colon. This complexity can make it challenging to directly extrapolate results from mouse models to humans. It is crucial to characterize the expression of the relevant Ces2 isoforms in your specific mouse model and compare the in vitro metabolism of your prodrug by both mouse and human enzymes.
Q5: Are there any known drug-drug interactions I should be concerned about when testing my mCes2-activated prodrug? A5: Yes, co-administration of drugs that are inhibitors of CES2 can reduce the conversion of your prodrug to its active form, potentially leading to decreased efficacy. For example, the antiviral drug remdesivir and the anti-diarrheal medication loperamide are known to inhibit CES2. When designing in vivo studies, it is important to consider the potential for drug-drug interactions with any co-administered therapies.
Data Presentation
Table 1: Relative mRNA Expression of Mouse Ces2 Isoforms in Different Tissues
| Gene | Liver | Small Intestine | Colon | Kidney |
| Ces2a | High | High | Low | Low |
| Ces2b | Low | Low | High | Low |
| Ces2c | Low | Low | High | Low |
| Ces2e | Mid | Mid | Low | Low |
| Ces2f | Low | Mid | Low | Low |
| Ces2g | Low | Mid | Low | Low |
| Ces2h | Low | Mid | Low | High |
This table provides a qualitative summary based on published literature. Expression levels can vary between different mouse strains and experimental conditions.
Table 2: Kinetic Parameters for Irinotecan (CPT-11) Hydrolysis
| Enzyme | Substrate | Km (µM) | Vmax (pmol/mg/min) | Intrinsic Clearance (Vmax/Km) | Reference |
| Human CES2 | Irinotecan | ~20.4 | ~11,000 | ~539 | |
| Human CES1 | Irinotecan | ~10.2 | ~800 | ~78 | |
| Mouse M-LK* | Irinotecan | - | 6.9 | - |
*M-LK is a specific mouse liver and kidney carboxylesterase with high activity towards irinotecan.
Table 3: Known Inhibitors of Carboxylesterase 2 (CES2)
| Inhibitor | Target | IC50 | Notes | Reference |
| Loperamide | Human CES2 | - | Potent inhibitor. | |
| Remdesivir | Human CES2 | - | Irreversible inhibitor. | |
| Sofosbuvir | Human CES2 | - | Irreversible inhibitor. |
Experimental Protocols
Protocol 1: Fluorometric Measurement of mCes2 Activity in Cell Lysates
Objective: To quantify the carboxylesterase activity in cell lysates using a general fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic carboxylesterase substrate (e.g., fluorescein diacetate)
-
Fluorometer or microplate reader with fluorescence capabilities
-
96-well black, clear-bottom plates
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Lysate Preparation: a. Culture cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Add ice-cold cell lysis buffer and incubate on ice for 30 minutes. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and store it at -80°C.
-
Protein Quantification: a. Determine the total protein concentration of the cell lysate using a BCA or similar protein assay.
-
Enzyme Activity Assay: a. Prepare a working solution of the fluorogenic substrate in an appropriate assay buffer. b. In a 96-well plate, add a standardized amount of protein from your cell lysate to each well. c. Add the substrate working solution to each well to initiate the reaction. d. Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths for your substrate. e. Record the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of increase in fluorescence (slope of the linear portion of the kinetic curve). b. Normalize the activity to the amount of protein in each well to get the specific activity (e.g., in RFU/min/µg protein).
Protocol 2: HPLC-Based Measurement of Prodrug Conversion
Objective: To quantify the conversion of a prodrug to its active form in a cellular or microsomal assay.
Materials:
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Appropriate HPLC column for separating the prodrug and active drug
-
Acetonitrile, methanol, and other necessary solvents for the mobile phase
-
Cell line or microsomes of interest
-
Prodrug and analytical standard for the active drug
Procedure:
-
Incubation: a. Incubate the prodrug with your cell line or microsomes under the desired experimental conditions (e.g., specific time points and concentrations).
-
Sample Preparation: a. At the end of the incubation, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or methanol). b. Centrifuge the samples to pellet the protein and cellular debris. c. Collect the supernatant containing the prodrug and the active drug.
-
HPLC Analysis: a. Inject the supernatant onto the HPLC system. b. Elute the compounds using a suitable mobile phase gradient. c. Detect the prodrug and active drug based on their retention times and detector response.
-
Quantification: a. Generate a standard curve for both the prodrug and the active drug using known concentrations of the analytical standards. b. Calculate the concentration of the prodrug and the active drug in your samples based on the standard curves. c. Determine the percentage of prodrug conversion.
Visualizations
Caption: General pathway of mCes2-mediated prodrug activation.
Caption: A typical experimental workflow for evaluating an mCes2-activated prodrug.
Caption: A troubleshooting decision tree for low in vitro prodrug conversion.
References
- 1. Carboxylesterase 2 proteins are efficient diglyceride and monoglyceride lipases possibly implicated in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant mCes2 Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of recombinant mouse carboxylesterase 2 (mCes2) expression.
Frequently Asked Questions (FAQs)
Q1: I am not observing any expression of my recombinant mCes2. What are the potential causes?
A1: A complete lack of expression can be due to several factors, including issues with the expression vector, the integrity of the mCes2 gene insert, or problems with the host expression system. It is crucial to verify the sequence of your construct to ensure there are no mutations, such as a frameshift or a premature stop codon, that could halt protein production. Additionally, problems with the promoter or the inducer concentration can prevent transcription of the gene.
Q2: My mCes2 is expressed, but it is insoluble and forms inclusion bodies in E. coli. How can I improve its solubility?
A2: Inclusion body formation is a common challenge when expressing eukaryotic proteins in E. coli. To improve the solubility of mCes2, consider the following strategies:
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Lower Expression Temperature: Reducing the culture temperature to 15-25°C after induction can slow down protein synthesis, allowing more time for proper folding.[1]
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Optimize Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression and minimize aggregation.[1]
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Use a Solubility-Enhancing Fusion Tag: Fusing mCes2 with a highly soluble protein, such as maltose-binding protein (MBP), can significantly improve its solubility.[2]
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Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of mCes2, thereby increasing the soluble fraction.[3]
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Codon Optimization: Optimizing the codon usage of the mCes2 gene for the E. coli host can enhance translation efficiency and may improve solubility.[4]
Q3: What is the recommended expression system for obtaining functional, post-translationally modified mCes2?
A3: For complex eukaryotic proteins like mCes2 that may require post-translational modifications for full activity, mammalian or insect cell expression systems are generally preferred. Mammalian cell lines, such as HEK293 or CHO cells, are capable of performing human-like post-translational modifications, which can be critical for the protein's function. The baculovirus expression system in insect cells is another powerful option that can produce high yields of properly folded and modified proteins.
Q4: I am experiencing low yield after purifying my His-tagged mCes2. What could be the issue?
A4: Low yield after purification can stem from several issues. Inefficient cell lysis can leave a significant amount of protein trapped in cell debris. Protein degradation by proteases released during lysis is another common problem; performing purification steps at 4°C and adding protease inhibitors can mitigate this. Issues with the affinity tag, such as it being inaccessible or cleaved, can also lead to poor binding to the purification resin. Suboptimal buffer conditions, including pH and salt concentrations, can result in poor binding or premature elution of the protein.
Troubleshooting Guides
Issue 1: Low or No Expression of mCes2
| Potential Cause | Troubleshooting Strategy |
| Vector/Insert Issues | - Verify the sequence of the mCes2 insert for mutations. - Confirm the integrity of the expression vector. |
| Promoter/Inducer Problems | - Use the correct inducer at an optimized concentration. - Check the viability of the inducer stock. |
| Host Cell Viability | - Ensure the host cells are healthy and in the appropriate growth phase for induction. |
| Protein Toxicity | - Use a tightly regulated promoter to control basal expression levels. - Lower the expression temperature to reduce the rate of protein synthesis. |
Issue 2: mCes2 is Insoluble (Inclusion Bodies in E. coli)
| Potential Cause | Troubleshooting Strategy |
| High Expression Rate | - Lower the induction temperature (e.g., 15-25°C). - Reduce the inducer concentration. |
| Improper Folding | - Co-express with molecular chaperones (e.g., GroEL/GroES). - Use a different E. coli strain optimized for disulfide bond formation if necessary. |
| Suboptimal Codon Usage | - Synthesize a codon-optimized mCes2 gene for E. coli expression. |
| Fusion Partner | - Utilize a solubility-enhancing fusion tag like Maltose-Binding Protein (MBP). |
Issue 3: Protein Aggregation During Purification
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Buffer Conditions | - Adjust the pH of the buffer to be at least one unit away from the protein's isoelectric point (pI). - Optimize the salt concentration (e.g., 150-500 mM NaCl). |
| High Protein Concentration | - Perform purification steps with diluted protein solutions. |
| Elution Conditions | - Use a gradual elution gradient instead of a steep step elution to minimize protein shock. |
| Temperature Instability | - Keep the protein on ice or at 4°C throughout the purification process. |
Quantitative Data Summary
The following table summarizes typical quantitative data for recombinant mCes2 expressed in mammalian cells.
| Parameter | Value | Expression System | Reference |
| Predicted Molecular Mass | ~60 kDa | Mouse Myeloma (NS0) | |
| Apparent Molecular Mass (SDS-PAGE) | ~52-58 kDa | HEK293 / NS0 | |
| Specific Activity (p-nitrophenylacetate) | >35,000 pmol/min/µg | Mouse Myeloma (NS0) | |
| Specific Activity (p-nitrophenylacetate) | >90,000 pmoles/min/µg | HEK293 |
Experimental Protocols
Protocol 1: Expression of His-tagged mCes2 in HEK293 Cells
This protocol is a general guideline for the transient expression of His-tagged mCes2 in HEK293 cells.
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Cell Culture: Culture HEK293 cells in an appropriate medium (e.g., DMEM with 10% FBS) to about 80% confluency.
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Transfection:
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Prepare a mixture of the mCes2 expression plasmid DNA and a transfection reagent (e.g., PEI) in a serum-free medium.
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Incubate the mixture at room temperature for 20 minutes.
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Add the DNA-transfection reagent complex to the HEK293 cells.
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Expression: Incubate the transfected cells at 37°C in a 5% CO2 atmosphere for 48-72 hours.
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Harvesting:
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For secreted mCes2, collect the cell culture medium.
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For intracellular mCes2, harvest the cells by centrifugation.
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Lysis (for intracellular expression):
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Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
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Lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation to remove cell debris.
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Protocol 2: Purification of His-tagged mCes2 using IMAC
This protocol describes the purification of His-tagged mCes2 using Immobilized Metal Affinity Chromatography (IMAC).
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Resin Equilibration: Equilibrate a Ni-NTA affinity column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
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Sample Loading: Load the clarified cell lysate or culture supernatant onto the equilibrated column.
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Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
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Elution: Elute the bound His-tagged mCes2 with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).
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Buffer Exchange: If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column.
Protocol 3: Carboxylesterase Activity Assay using p-Nitrophenyl Acetate (pNPA)
This assay measures the esterase activity of mCes2 by monitoring the hydrolysis of p-nitrophenyl acetate to p-nitrophenol.
-
Reagent Preparation:
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Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a suitable solvent like methanol.
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Prepare an assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a microplate well, add the assay buffer and the purified mCes2 enzyme.
-
Initiate the reaction by adding the pNPA substrate solution.
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Incubate the reaction at a controlled temperature (e.g., 37°C).
-
-
Measurement: Measure the increase in absorbance at a wavelength corresponding to the p-nitrophenolate ion (typically around 405 nm) over time using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity. For more accurate measurements, especially when pH variations are a concern, monitoring at the isosbestic point of p-nitrophenol (around 347 nm) is recommended.
Visualizations
Caption: Workflow for recombinant mCes2 expression and purification.
Caption: Troubleshooting strategies for insoluble mCes2 expression.
References
- 1. promega.ca [promega.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Predicting synonymous codon usage and optimizing the heterologous gene for expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Immunofluorescence for Mouse Carboxylesterase 2 (mCes2)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing fixation and permeabilization for the successful immunofluorescence staining of mouse Carboxylesterase 2 (mCes2).
Troubleshooting Guide
Encountering issues with your mCes2 immunofluorescence protocol? This guide addresses common problems and provides actionable solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | Inadequate Fixation: The fixative may be masking the epitope or not sufficiently preserving the antigen. | - Switch Fixative: If using a cross-linking fixative like PFA, try an organic solvent like cold methanol, which can sometimes expose epitopes better.[1] - Optimize Fixation Time: Reduce the fixation time with PFA to 10-15 minutes to minimize epitope masking. - Antigen Retrieval: For PFA-fixed samples, consider performing a gentle heat-induced or chemical-induced antigen retrieval step. |
| Ineffective Permeabilization: The antibody may not be able to access the mCes2 protein within the endoplasmic reticulum. | - Use a Stronger Detergent: If using a mild detergent like saponin, switch to Triton X-100 (0.1-0.25%) for more complete permeabilization of all cellular membranes, including the ER.[2] - Methanol Permeabilization: After PFA fixation, a 5-10 minute incubation in ice-cold methanol can improve antibody penetration for some ER-resident proteins.[3] | |
| Low Antibody Concentration or Affinity: The primary antibody concentration may be too low, or the antibody may have poor affinity for the fixed antigen. | - Titrate the Primary Antibody: Perform a dilution series to determine the optimal antibody concentration. - Overnight Incubation: Incubate the primary antibody overnight at 4°C to increase the binding time. | |
| Low mCes2 Expression: The cell type or tissue being used may have low endogenous levels of mCes2. | - Use a Positive Control: Include a cell line or tissue known to express high levels of mCes2 (e.g., mouse liver or small intestine) to validate the protocol. - Signal Amplification: Consider using a signal amplification system, such as a biotinylated secondary antibody followed by streptavidin-fluorophore. | |
| High Background or Non-Specific Staining | Over-fixation: Excessive cross-linking with PFA can lead to non-specific antibody binding. | - Reduce Fixation Time: Limit PFA fixation to 10-15 minutes at room temperature. |
| Incomplete Blocking: Non-specific sites on the sample are not adequately blocked. | - Increase Blocking Time: Extend the blocking step to at least 1 hour at room temperature. - Optimize Blocking Reagent: Use 5% normal serum from the species of the secondary antibody in your blocking buffer. | |
| Primary or Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically. | - Titrate Antibodies: Determine the optimal dilution for both primary and secondary antibodies. | |
| Inadequate Washing: Insufficient washing can leave unbound antibodies behind. | - Increase Wash Steps: Increase the number and duration of washes after antibody incubations. | |
| Incorrect Subcellular Localization | Cell Morphology is Poorly Preserved: The fixation method may be too harsh, causing artifacts. | - Use a Cross-linking Fixative: 4% PFA is generally better at preserving cellular and organelle structure than organic solvents like methanol. |
| Protein Relocation During Fixation: Slow or inadequate fixation can allow the protein to move from its native location. | - Fix Immediately and Quickly: Ensure cells or tissues are fixed promptly after harvesting. |
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of mCes2 and how does this impact the immunofluorescence protocol?
A1: mCes2 is predominantly localized to the lumen of the endoplasmic reticulum (ER). This is a critical consideration for your protocol. You must use a permeabilization agent that can effectively create pores in the ER membrane to allow antibody access. Non-ionic detergents like Triton X-100 are generally effective for this purpose. Saponin, a milder detergent, may not be sufficient to permeabilize the ER membrane.
Q2: Which fixation method is recommended as a starting point for mCes2 immunofluorescence?
A2: For ER-resident proteins like mCes2, a good starting point is fixation with 4% paraformaldehyde (PFA) for 15 minutes at room temperature, followed by permeabilization. PFA is a cross-linking fixative that excels at preserving cellular morphology.
Q3: What permeabilization agent should I use after PFA fixation for mCes2?
A3: Following PFA fixation, permeabilization with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes is a robust choice for ensuring antibody access to the ER lumen. Alternatively, some protocols for ER proteins recommend a brief permeabilization with ice-cold methanol after PFA fixation, which can sometimes enhance the signal for certain antibodies.
Q4: Can I use methanol fixation alone for mCes2 immunofluorescence?
A4: Yes, fixation with ice-cold 100% methanol for 10 minutes at -20°C is an alternative. Methanol is an organic solvent that simultaneously fixes and permeabilizes the cells by dehydrating them. However, be aware that this method can be harsher on cell morphology and may not be ideal for preserving the fine reticular structure of the ER.
Q5: My signal is weak. How can I improve it?
A5: To improve a weak signal, consider the following:
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Optimize primary antibody concentration: You may need to increase the concentration.
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Increase primary antibody incubation time: An overnight incubation at 4°C can enhance binding.
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Try a different fixation/permeabilization combination: If you are using PFA/Triton X-100, try PFA/methanol or cold methanol alone.
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Use a signal amplification method: This can involve using a biotinylated secondary antibody and a fluorescently-labeled streptavidin.
Quantitative Data Summary
Table 1: Comparison of Fixation and Permeabilization Methods for ER-Resident Proteins (Calreticulin and Calnexin)
| Fixation Protocol | Permeabilization Protocol | Staining Intensity | ER Structure Preservation | Nuclear Envelope Continuity | Notes |
| 4% PFA | 0.05% Triton X-100 | +++ | +++ | +++ | Optimal for observing the ER's connection to the nuclear membrane. |
| 4% PFA | 0.1% Triton X-100 | +++ | +++ | ++ | Strong signal and good structure preservation. |
| 4% PFA | 0.1% Saponin | ++ | ++ | + | Weaker and more granular staining compared to Triton X-100. |
| Cold Methanol | (Included in fixation) | ++ | ++ | + | Weaker and less widespread staining. |
| Cold Ethanol | (Included in fixation) | ++ | ++ | + | Potential for microtubule aggregation artifacts. |
| Cold Isopropanol | (Included in fixation) | ++ | ++ | + | Potential for microtubule aggregation artifacts. |
This table is adapted from a study on the ER proteins calreticulin and calnexin and is intended as a starting point for the optimization of mCes2 immunofluorescence. Results for mCes2 may vary.
Experimental Protocols
Below are detailed starting protocols for the immunofluorescence staining of mCes2. It is highly recommended to test multiple conditions to find the optimal protocol for your specific antibody and experimental system.
Protocol 1: Paraformaldehyde (PFA) Fixation with Triton X-100 Permeabilization
This protocol is recommended for its robust preservation of cellular architecture.
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Cell Culture: Grow cells on sterile glass coverslips to ~70% confluency.
-
Wash: Gently wash the cells twice with Phosphate Buffered Saline (PBS).
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Fixation: Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Add a blocking buffer (e.g., 5% Bovine Serum Albumin and 0.05% Tween-20 in PBS) and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the primary anti-mCes2 antibody in the blocking buffer and incubate overnight at 4°C.
-
Wash: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
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Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstain (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip on a microscope slide using an anti-fade mounting medium.
Protocol 2: Cold Methanol Fixation and Permeabilization
This protocol is faster and can sometimes improve antibody binding to certain epitopes.
-
Cell Culture: Grow cells on sterile glass coverslips to ~70% confluency.
-
Wash: Gently wash the cells once with PBS.
-
Fixation/Permeabilization: Add ice-cold 100% methanol (-20°C) to the cells and incubate for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) and incubate for 1 hour at room temperature.
-
Primary Antibody: Dilute the primary anti-mCes2 antibody in the blocking buffer and incubate overnight at 4°C.
-
Wash: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstain (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip on a microscope slide with an anti-fade mounting medium.
Visualizations
mCes2's Role in Lipid Metabolism
mCes2 is an enzyme that plays a significant role in lipid metabolism within the endoplasmic reticulum by hydrolyzing triglycerides (TG), diglycerides (DG), and monoglycerides (MG). This activity can influence lipid signaling pathways and has been implicated in metabolic diseases.
Caption: Role of mCes2 in lipid hydrolysis within the ER.
Recommended Immunofluorescence Workflow
The following diagram outlines the key steps in a typical immunofluorescence experiment for an intracellular target like mCes2.
Caption: Key steps for mCes2 immunofluorescence staining.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in immunofluorescence.
Caption: A logical flow for troubleshooting IF experiments.
References
Validation & Comparative
A Comparative Guide to the Hydrolytic Activity of Mouse Ces2 and Human CES2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolytic activity of mouse carboxylesterase 2 (Ces2) and human carboxylesterase 2 (CES2). This information is critical for researchers in drug metabolism, toxicology, and pharmacology who rely on murine models to predict human drug efficacy and safety. This guide synthesizes experimental data on substrate specificity, kinetic parameters, and outlines the methodologies used in these assessments.
Executive Summary
Human CES2 and its potential mouse orthologs, primarily Ces2c, are crucial enzymes in the metabolism of a wide range of xenobiotics, including therapeutic drugs, and endogenous compounds such as lipids. While both enzymes exhibit broad substrate specificities, significant differences exist in their genetic organization, tissue distribution, and hydrolytic activities. Humans possess a single CES2 gene, whereas mice have a cluster of eight Ces2 genes (Ces2a-h), complicating direct interspecies comparisons. Functionally, human CES2 is known to preferably hydrolyze esters with a large alcohol group and a small acyl group. While mouse Ces2 enzymes share this general preference, variations among the different mouse isoforms exist. This guide highlights these differences through a detailed examination of available experimental data.
Genetic and Structural Differences
Humans have a single CES2 gene, while mice have a cluster of eight homologous Ces2 genes (Ces2a to Ces2h), with Ces2d being a pseudogene. This genetic disparity suggests that the functions of the single human CES2 may be distributed among several mouse Ces2 isoforms in a tissue-specific manner. Among the mouse isoforms, Ces2c is considered the most likely functional ortholog to human CES2 based on sequence similarity.
Both human CES2 and mouse Ces2c belong to the α/β-hydrolase fold family of proteins and possess a highly conserved catalytic triad of serine, glutamate, and histidine, which is essential for their hydrolytic activity.
Comparative Hydrolytic Activity
A direct quantitative comparison of the hydrolytic activity between human CES2 and a specific mouse Ces2 isoform is challenging due to the limited availability of studies that use the same substrates and experimental conditions. However, by compiling data from various sources, a comparative overview can be established.
Substrate Specificity
Both human CES2 and mouse Ces2 enzymes are known to hydrolyze a variety of ester-containing compounds. A key difference in substrate preference compared to CES1/Ces1 enzymes is their affinity for substrates with larger alcohol moieties and smaller acyl groups[1][2].
Table 1: Comparison of Substrate Specificity
| Substrate Class | Human CES2 | Mouse Ces2 | Key Observations |
| Prodrugs | Activates irinotecan, capecitabine, and other anticancer drugs. | Mouse Ces2 isoforms, including a novel liver and kidney carboxylesterase (M-LK), efficiently hydrolyze irinotecan[3]. | Both enzymes play a critical role in the activation of key anticancer prodrugs. |
| Lipids | Exhibits triacylglycerol (TG), diacylglycerol (DG), and monoacylglycerol (MG) hydrolase activity[4]. | Mouse Ces2 isoforms, particularly Ces2c, also demonstrate significant TG, DG, and MG hydrolase activities[4]. | Implicates both enzymes in lipid metabolism and related disorders. |
| General Esters | Hydrolyzes p-nitrophenyl esters with a preference for bulkier acyl groups (e.g., p-nitrophenyl butyrate) over smaller ones. | Hydrolyzes p-nitrophenyl esters, though detailed kinetic comparisons across isoforms are limited. | General esterase activity is a shared characteristic, but substrate preferences may vary. |
Kinetic Parameters
Obtaining directly comparable kinetic data (Km, Vmax, kcat) for human CES2 and a specific mouse Ces2 isoform with the same substrate is a significant challenge in the current literature. The following tables summarize the available data for key substrates.
Table 2: Kinetic Parameters for the Hydrolysis of Irinotecan by Human CES2
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (min-1µM-1) | Reference |
| Recombinant Human CES2 | ~2-fold higher than CES1 | ~11-fold greater than CES1 | ~7-fold higher intrinsic clearance than CES1 | |
| Human Colorectal Tumor | 6.02 | 2.04 | 0.34 (µL/min/mg protein) | |
| Recombinant Human CES2 | - | - | 0.012 |
Table 3: Hydrolytic Activity of Mouse Ces2 with Irinotecan
| Enzyme Source | Specific Activity | Reference |
| Mouse Liver and Kidney Carboxylesterase (M-LK) | 173 pmol/mg/min | |
| Mouse Duodenal Crypts (involving mCes2e and mCes2c) | Higher in females than males |
Table 4: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Human CES2
| Substrate | Km (µM) | Vmax (nmol/min) | kcat/Km (M-1s-1) | Reference |
| p-Nitrophenyl acetate | 1140 | 3.23 | 47 | |
| p-Nitrophenyl propionate | 190 | 7.95 | 697 | |
| p-Nitrophenyl butyrate | 130 | 12.0 | 1540 | |
| p-Nitrophenyl valerate | 120 | 11.2 | 1555 | |
| p-Nitrophenyl trimethylacetate | 110 | 0.77 | 117 |
Note: Kinetic data for specific mouse Ces2 isoforms with p-nitrophenyl esters were not available in the reviewed literature for a direct comparison.
Experimental Protocols
The following sections detail common methodologies for assessing carboxylesterase activity.
Carboxylesterase Activity Assay (General Protocol)
This protocol is adapted from commercially available kits and is suitable for measuring the activity of both mouse and human CES2 using a generic substrate like p-nitrophenyl acetate (pNPA).
Materials:
-
Recombinant human CES2 or mouse Ces2 isoform
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of substrate dilutions in Assay Buffer.
-
Add a fixed amount of the enzyme solution to each well of the microplate.
-
Initiate the reaction by adding the pNPA substrate solution to the wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
The rate of p-nitrophenol formation is determined from the linear portion of the absorbance versus time plot.
-
For Michaelis-Menten kinetics, repeat the assay with varying substrate concentrations and a fixed enzyme concentration.
Irinotecan Hydrolysis Assay
This protocol is based on methods described for measuring the conversion of irinotecan to its active metabolite, SN-38.
Materials:
-
Recombinant human CES2 or mouse Ces2 isoform
-
Irinotecan hydrochloride
-
Acetonitrile
-
Trifluoroacetic acid
-
HPLC system with fluorescence detection
Procedure:
-
Incubate the enzyme with varying concentrations of irinotecan in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) at 37°C.
-
Stop the reaction at various time points by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of SN-38 using a validated HPLC method with fluorescence detection.
-
Determine the initial reaction velocities from the linear range of SN-38 formation over time.
-
Calculate kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.
Metabolic Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic role of CES2/Ces2 and a typical experimental workflow for comparing their hydrolytic activity.
Caption: Metabolic roles of CES2/Ces2.
Caption: Workflow for comparing hydrolytic activity.
Conclusion and Future Directions
The hydrolytic activities of human CES2 and mouse Ces2 enzymes are fundamental to drug metabolism and lipid homeostasis. While mouse models, particularly those utilizing the Ces2c isoform, offer valuable insights into human CES2 function, the inherent genetic differences necessitate careful interpretation of data. The preference for substrates with large alcohol and small acyl moieties is a shared characteristic, but subtle differences in substrate specificity and catalytic efficiency likely exist among the various mouse Ces2 isoforms and in comparison to human CES2.
Future research should focus on direct, head-to-head comparisons of the kinetic parameters of recombinant human CES2 and individual mouse Ces2 isoforms with a broad range of shared substrates. Such studies will provide a more precise understanding of the interspecies differences and improve the predictive power of murine models in preclinical drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform-Specific Regulation of Mouse Carboxylesterase Expression and Activity by Prototypical Transcriptional Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitor Sensitivity of Mouse Carboxylesterase 2 (mCes2) and Other Esterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor sensitivity of mouse carboxylesterase 2 (mCes2) against other significant esterases, including mouse carboxylesterase 1 (mCes1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The information herein is supported by experimental data from various scientific studies, offering a valuable resource for research in drug metabolism, pharmacokinetics, and the development of novel therapeutics targeting these enzymes.
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism and detoxification of a vast array of ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs. In mice, the two primary isoforms, Ces1 and Ces2, exhibit distinct substrate specificities and tissue distribution. Understanding their sensitivity to various inhibitors is paramount for predicting drug-drug interactions and designing isoform-selective drugs.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of various compounds against mCes2 and other esterases is commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available data from multiple studies, providing a comparative overview of inhibitor sensitivity. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Orlistat | mCes2a | ~0.001 | - | - | [1] |
| hCES1 | > 1 | - | - | [1] | |
| BNPP | Carboxylesterase | 0.79 | - | Irreversible | [2] |
| Loperamide | hiCE (hCES2) | - | 1.5 | Competitive | [3] |
| Benzil | hiCE (hCES2) | - | 0.015 | - | [3] |
| hCE1 | - | 0.045 | - | ||
| Rivastigmine | AChE | 71.1 | - | - | |
| Eserine | AChE | 0.85 | - | - | |
| BChE | 0.04 | - | - |
Experimental Protocols
A detailed methodology for determining the inhibitor sensitivity of carboxylesterases is crucial for the reproducibility and comparison of data. Below is a generalized protocol for an in vitro carboxylesterase inhibition assay.
In Vitro Carboxylesterase Inhibition Assay Protocol
1. Materials and Reagents:
-
Recombinant or purified target enzymes (mCes2, mCes1, AChE, BChE)
-
Substrate stock solution (e.g., p-nitrophenyl acetate [PNPA] in a suitable solvent like acetonitrile)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
Inhibitor stock solutions (dissolved in a suitable solvent, typically DMSO)
-
96-well microtiter plates
-
Microplate reader capable of kinetic measurements at the appropriate wavelength (e.g., 405 nm for p-nitrophenol)
2. Assay Procedure:
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-incubation: Add a fixed volume of the enzyme solution to each well of the microtiter plate. Then, add an equal volume of the inhibitor dilution (or buffer for control wells) to the respective wells. Gently mix and pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
3. Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of enzyme activity.
-
Plot the percentage of inhibition (or remaining activity) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model) using appropriate software.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the inhibitor sensitivity of an esterase.
Caption: Workflow for determining the IC50 of an esterase inhibitor.
Mechanism of Action and Signaling Pathways
Carboxylesterases hydrolyze ester-containing substrates via a serine hydrolase mechanism. This process involves a catalytic triad composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). Inhibitors can interfere with this catalytic cycle through various mechanisms, including competitive, non-competitive, and irreversible binding to the active site.
The diagram below illustrates the general mechanism of ester hydrolysis by a carboxylesterase and the point of inhibitor interaction.
Caption: Generalized mechanism of carboxylesterase-mediated hydrolysis and inhibitor action.
References
- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 2. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Subcellular Localization of mCes2 in Hepatocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methodologies used to confirm the subcellular localization of mouse carboxylesterase 2 (mCes2) in hepatocytes. By presenting established data alongside detailed protocols for key experiments, this document serves as a practical resource for researchers investigating the role of mCes2 in drug metabolism and lipid homeostasis.
Introduction to mCes2 and its Putative Localization
Mouse carboxylesterase 2 (mCes2), a member of the carboxylesterase (Ces) family, plays a crucial role in the hydrolysis of a wide range of endogenous and exogenous ester-containing compounds within the liver. The majority of carboxylesterases are known to reside within the lumen of the endoplasmic reticulum (ER), a localization dictated by a C-terminal ER-retention signal. For mCes2, this sequence is typically 'HTEL'. This guide outlines the experimental approaches to verify this localization and to distinguish it from other potential subcellular compartments.
Comparative Subcellular Localization of Carboxylesterases
While mCes2 is predominantly found in the ER, other esterases can be localized to different cellular compartments. This differential localization is critical for their specific biological functions.
| Subcellular Compartment | Primary Carboxylesterase Example | Key Functional Role in Hepatocytes |
| Endoplasmic Reticulum | mCes2 | Detoxification of xenobiotics, prodrug activation, lipid metabolism. |
| Cytosol | Ces1 (some isoforms) | Metabolism of cytosolic esters, lipid droplet dynamics. |
| Mitochondria | Mitochondrial Esterases | Processing of mitochondrial lipids and signaling molecules. |
Experimental Confirmation of mCes2 Localization in the Endoplasmic Reticulum
The definitive localization of mCes2 to the ER can be established through a combination of biochemical and imaging techniques.
Subcellular Fractionation and Western Blotting
This method provides biochemical evidence of protein enrichment in a specific organelle.
Experimental Data:
A western blot analysis of subcellular fractions from mouse liver tissue would be performed. The blot would be probed with antibodies specific for mCes2 and for marker proteins of the ER (Calnexin or Calreticulin), cytosol (GAPDH), and mitochondria (COX IV). The expected outcome is a strong band for mCes2 that co-migrates with the ER marker, with faint or no bands in the cytosolic and mitochondrial fractions.
(Note: While the ER localization of Ces2 is widely accepted, a specific published western blot image exclusively showing mCes2 in mouse hepatocyte fractions was not identified in the literature search. The data presented here is a representative expectation based on established knowledge.)
Table of Expected Quantitative Abundance of mCes2 in Subcellular Fractions:
| Subcellular Fraction | mCes2 Abundance (Relative Units) | Purity Marker Enrichment |
| Whole Liver Lysate | ++++ | N/A |
| Cytosolic Fraction | + | ++++ (GAPDH) |
| Microsomal (ER) Fraction | +++++ | +++++ (Calnexin) |
| Mitochondrial Fraction | +/- | +++++ (COX IV) |
| Nuclear Fraction | - | +++++ (Histone H3) |
Immunofluorescence and Co-localization Microscopy
This technique provides visual evidence of a protein's location within the cell.
Experimental Data:
Confocal microscopy of primary mouse hepatocytes or liver tissue sections stained for mCes2 (e.g., with a red fluorescent secondary antibody) and an ER marker like Calnexin (e.g., with a green fluorescent secondary antibody) would be performed. The expected result is a high degree of co-localization between the red and green signals, appearing as yellow in the merged image, and exhibiting a reticular pattern characteristic of the ER.
(Note: As with western blot data, a specific published immunofluorescence image for mCes2 co-localization in mouse hepatocytes was not found during the search. The description represents the anticipated result based on current understanding.)
Experimental Protocols
Protocol 1: Subcellular Fractionation of Mouse Liver for Western Blotting
Objective: To isolate cytosolic, microsomal (ER), and mitochondrial fractions from mouse liver tissue.
Materials:
-
Fresh or frozen mouse liver
-
Fractionation Buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Centrifuge and ultracentrifuge
-
Protein assay reagents (e.g., BCA kit)
-
SDS-PAGE and western blotting equipment and reagents
-
Primary antibodies: anti-mCes2, anti-Calnexin (ER marker), anti-GAPDH (cytosol marker), anti-COX IV (mitochondria marker)
-
HRP-conjugated secondary antibodies
Procedure:
-
Mince the liver tissue on ice and homogenize in ice-cold Fractionation Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.
-
Collect the supernatant (cytosolic and microsomal fractions) and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) in an ultracentrifuge.
-
The resulting supernatant is the cytosolic fraction. The pellet is the microsomal fraction (enriched in ER).
-
Resuspend the mitochondrial and microsomal pellets in an appropriate buffer.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and western blotting with equal amounts of protein from each fraction.
Protocol 2: Immunofluorescence Staining of Mouse Hepatocytes
Objective: To visualize the subcellular localization of mCes2 and its co-localization with an ER marker.
Materials:
-
Primary mouse hepatocytes cultured on coverslips or frozen liver sections
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies: anti-mCes2, anti-Calnexin
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 594 and Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-mCes2 and anti-Calnexin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the slides using a confocal microscope.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental procedures described above.
Caption: Workflow for Subcellular Fractionation.
Caption: Workflow for Immunofluorescence Staining.
Conclusion
The combination of subcellular fractionation with western blotting and immunofluorescence microscopy provides robust and complementary evidence to definitively confirm the localization of mCes2 to the endoplasmic reticulum in hepatocytes. By following the detailed protocols and comparing the results with established organelle markers, researchers can confidently ascertain the subcellular distribution of mCes2, which is fundamental to understanding its physiological and pharmacological functions.
Unraveling the Metabolic Maestro: A Comparative Transcriptomic Guide to mCes2-Regulated Pathways
For researchers, scientists, and drug development professionals, understanding the intricate metabolic roles of key enzymes is paramount. Mouse carboxylesterase 2 (mCes2), and its human ortholog CES2, has emerged as a critical regulator of lipid and drug metabolism, with profound implications for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD). This guide provides an objective comparison of hepatic transcriptomes in the presence and absence of mCes2, supported by experimental data, to illuminate the pathways under its control.
Recent studies utilizing comparative transcriptomics in mouse models with altered mCes2 expression have provided unprecedented insights into its function. By comparing gene expression profiles between wild-type mice and those with either knockdown or overexpression of mCes2 in the liver, researchers have identified key signaling networks and metabolic pathways modulated by this enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a representative comparative transcriptomic study investigating the impact of mCes2 knockdown in the mouse liver. The data highlights significant changes in the expression of genes involved in critical metabolic processes.
| Metabolic Pathway | Key Downregulated Genes (in mCes2 Knockdown) | Fold Change (Approx.) | Key Upregulated Genes (in mCes2 Knockdown) | Fold Change (Approx.) |
| Lipogenesis | - | - | Srebf1, Acly, Acc, Fasn | ↑ 2.0 - 3.5 |
| Fatty Acid Oxidation | Cpt1a, Acox1 | ↓ 1.5 - 2.0 | - | - |
| Cholesterol Biosynthesis | - | - | Hmgcr, Hmgcs1 | ↑ 1.8 - 2.5 |
| Endoplasmic Reticulum (ER) Stress | - | - | Atf4, Chop, Xbp1s | ↑ 2.0 - 3.0 |
| Glucose Metabolism | - | - | G6pc, Pepck | ↑ 1.5 - 2.2 |
Experimental Protocols
The identification of mCes2-regulated pathways relies on robust experimental design and execution. Below are the detailed methodologies for the key experiments cited in this guide.
Animal Models and Treatment
Wild-type C57BL/6J mice were used as the control group. To investigate the effects of mCes2 loss-of-function, an mCes2 knockdown mouse model was generated via intravenous injection of an adenovirus expressing a short hairpin RNA targeting mCes2 (Ad-shCes2). A control group was injected with an adenovirus expressing a non-targeting shRNA (Ad-shCon). Livers were harvested for analysis following the treatment period.
RNA Sequencing (RNA-Seq)
-
RNA Extraction: Total RNA was isolated from frozen liver tissues using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and integrity were assessed using a Bioanalyzer (Agilent).
-
Library Preparation: RNA-Seq libraries were prepared from high-quality total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina). This process includes poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, end repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries were sequenced on an Illumina HiSeq platform to generate paired-end reads.
-
Bioinformatic Analysis: Raw sequencing reads were first processed for quality control. The reads were then aligned to the mouse reference genome (mm10). Differential gene expression analysis between the Ad-shCes2 and Ad-shCon groups was performed using DESeq2 or a similar package. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 were considered significantly differentially expressed. Pathway analysis was subsequently performed using tools such as Gene Set Enrichment Analysis (GSEA) or Ingenuity Pathway Analysis (IPA).
Visualizing mCes2-Regulated Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described.
Signaling Pathways
Caption: Signaling cascade initiated by mCes2 knockdown, leading to liver steatosis.
Experimental Workflow
Caption: Workflow for comparative transcriptomic analysis of mCes2 function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
